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  • Product: 4-Bromo-5-(bromomethyl)-1,2-thiazole
  • CAS: 2092486-98-9

Core Science & Biosynthesis

Foundational

Structural Elucidation, Synthesis, and Application of 4-Bromo-5-(bromomethyl)-1,2-thiazole in Advanced Drug Discovery

Abstract 4-Bromo-5-(bromomethyl)-1,2-thiazole is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry. Featuring a 1,2-thiazole (isothiazole) core, this scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract 4-Bromo-5-(bromomethyl)-1,2-thiazole is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry. Featuring a 1,2-thiazole (isothiazole) core, this scaffold provides orthogonal reactive sites—an sp3 -hybridized bromomethyl group and an sp2 -hybridized aryl bromide—enabling precise, step-wise functionalization. This whitepaper details the physicochemical profile, mechanistic synthesis, and downstream application of this critical intermediate in the development of targeted therapeutics, such as kinase inhibitors.

Chemical Structure and Physicochemical Profiling

The 1,2-thiazole ring is a five-membered heteroaromatic system containing adjacent sulfur and nitrogen atoms. In 4-bromo-5-(bromomethyl)-1,2-thiazole, the C4 position is substituted with a bromine atom, while the C5 position bears a bromomethyl group. This specific substitution pattern is highly valued in fragment-based drug discovery (FBDD) because the isothiazole core acts as an excellent bioisostere for phenyl, pyridyl, or pyrazolyl rings, often improving metabolic stability and modulating lipophilicity .

To facilitate experimental design, the core quantitative properties of 4-bromo-5-(bromomethyl)-1,2-thiazole are summarized below , :

PropertyValue / Description
Chemical Name 4-Bromo-5-(bromomethyl)-1,2-thiazole
CAS Registry Number 2092486-98-9
Molecular Formula C4​H3​Br2​NS
Molecular Weight 256.95 g/mol
SMILES String BrCc1c(Br)cns1
Storage Temperature 4 °C (Protect from light and moisture)
Hazard Classifications Acute Tox. 4, Skin Corr. 1B, STOT SE 3
Rational Synthesis: The Wohl-Ziegler Bromination

The de novo synthesis of 4-bromo-5-(bromomethyl)-1,2-thiazole is typically achieved via the Wohl-Ziegler bromination of its precursor, 4-bromo-5-methyl-1,2-thiazole .

Mechanistic Causality: The use of N-bromosuccinimide (NBS) rather than elemental bromine ( Br2​ ) is critical for chemoselectivity. NBS provides a low, steady-state concentration of bromine radicals. When initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), the reaction proceeds via a radical chain mechanism. The hydrogen atom is selectively abstracted from the C5-methyl group because the resulting carbon-centered radical is highly resonance-stabilized by the adjacent isothiazole π -system and the sulfur atom. Direct use of Br2​ would risk over-bromination or destructive electrophilic aromatic substitution .

Protocol: Wohl-Ziegler Bromination of 4-Bromo-5-methyl-1,2-thiazole
  • Reagent Preparation: Dissolve 1.0 equivalent of 4-bromo-5-methyl-1,2-thiazole in anhydrous carbon tetrachloride ( CCl4​ ) or acetonitrile ( CH3​CN ) to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Initiator Addition: Add 1.1 equivalents of NBS and 0.05 equivalents of AIBN to the reaction flask. Self-Validating Step: Ensure the NBS is freshly recrystallized; a yellow tint indicates degradation to Br2​ , which compromises the radical pathway and lowers yield.

  • Thermal Activation: Reflux the mixture at 80–85 °C for 4–6 hours. Monitor the reaction progress via LC-MS until the starting material is fully consumed.

  • Workup & Filtration: Cool the reaction to 0 °C. Filter the mixture to remove the precipitated succinimide byproduct (a self-validating physical indicator of successful NBS consumption).

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure target compound.

Orthogonal Functionalization Workflow

The true utility of 4-bromo-5-(bromomethyl)-1,2-thiazole lies in its dual electrophilic nature. The C5-bromomethyl group is highly reactive towards SN​2 nucleophilic substitution. Conversely, the C4-bromo group is attached directly to the sp2 -hybridized aromatic ring, making it inert to SN​2 but highly active for oxidative addition by low-valent Palladium ( Pd0 ) catalysts.

Causality of the Sequence: This electronic differentiation dictates a strict operational sequence. The sensitive bromomethyl group must first be reacted with a nucleophile (e.g., an amine) under mild basic conditions. Only after the aliphatic linkage is secured can the robust C4-bromo be engaged in higher-temperature Suzuki-Miyaura cross-coupling. Reversing this order would lead to premature degradation, hydrolysis, or dimerization of the bromomethyl moiety under the harsh conditions of Pd-coupling.

Workflow Start 4-Bromo-5-(bromomethyl)-1,2-thiazole (Dual Electrophile) SN2 Step 1: SN2 Substitution Reagent: Amine/Thiol Target: C5-Bromomethyl Start->SN2 High Chemoselectivity Intermediate C5-Functionalized 4-Bromo-1,2-thiazole SN2->Intermediate Coupling Step 2: Pd-Catalyzed Coupling Reagent: Boronic Acid, Pd-Cat Target: C4-Bromo Intermediate->Coupling Orthogonal Reactivity Product Fully Functionalized Isothiazole Scaffold Coupling->Product

Workflow demonstrating orthogonal functionalization of the isothiazole scaffold.

Protocol: Step-Wise Orthogonal Functionalization

Step 1: SN​2 Nucleophilic Substitution

  • Dissolve 4-bromo-5-(bromomethyl)-1,2-thiazole (1.0 eq) in anhydrous DMF.

  • Add the desired secondary amine (1.2 eq) and K2​CO3​ (2.0 eq).

  • Stir at room temperature for 2 hours. Rationale: Ambient temperature is sufficient for the highly electrophilic C5-bromomethyl group, preventing any off-target reactions at the C4 position.

  • Quench with water, extract with EtOAc, and purify to isolate the C5-functionalized intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Dissolve the C5-functionalized intermediate (1.0 eq) and an aryl boronic acid (1.5 eq) in a degassed mixture of 1,4-Dioxane/Water (4:1).

  • Add Pd(dppf)Cl2​ (0.05 eq) and Cs2​CO3​ (3.0 eq).

  • Heat to 90 °C for 12 hours under argon. Rationale: The elevated temperature and Pd-catalyst specifically activate the sp2 C4-bromo bond for oxidative addition.

  • Filter through Celite, concentrate, and purify via preparative HPLC to yield the final bifunctionalized scaffold.

Application in Drug Development: Kinase Inhibition

Isothiazole derivatives synthesized from this building block are frequently deployed in oncology and immunology as potent kinase inhibitors. The isothiazole nitrogen serves as a critical hydrogen bond acceptor, interacting with the backbone amides in the kinase hinge region (e.g., MEK or PI3K) . By appending specific recognition elements at the C4 and C5 positions via the orthogonal workflow described above, researchers can fine-tune the inhibitor's potency and selectivity, effectively shutting down aberrant signaling pathways that drive cell proliferation.

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Target Kinase (e.g., MEK) Receptor->Kinase Activates Isothiazole Isothiazole Inhibitor Isothiazole->Kinase Allosteric Block Effector Downstream Effector (ERK) Kinase->Effector Phosphorylates Response Cell Proliferation Effector->Response Induces

Signaling pathway illustrating target kinase inhibition by an isothiazole-derived compound.

References
  • NextSDS. "4-bromo-5-(bromomethyl)-1,2-thiazole — Chemical Substance Information". NextSDS Database. URL: [Link]

  • Beilstein Journal of Organic Chemistry. "Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks". Beilstein Journals. URL: [Link]

  • National Institutes of Health. "The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives". PMC. URL: [Link]

Exploratory

Comprehensive NMR Characterization and Protocol Guide for 4-Bromo-5-(bromomethyl)-1,2-thiazole

Executive Summary In modern drug discovery and agrochemical development, the 1,2-thiazole (isothiazole) scaffold serves as a critical bioisostere for phenyl and pyridine rings. Specifically, 4-bromo-5-(bromomethyl)-1,2-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the 1,2-thiazole (isothiazole) scaffold serves as a critical bioisostere for phenyl and pyridine rings. Specifically, 4-bromo-5-(bromomethyl)-1,2-thiazole (CAS 2092486-98-9)[1] is a highly versatile bifunctional building block. It offers two distinct sites for orthogonal functionalization: a bromomethyl group primed for nucleophilic substitution (SN2) and an aromatic bromide suitable for palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations).

Accurate structural verification of this intermediate is paramount. As a Senior Application Scientist, I have structured this technical guide to provide a deep mechanistic understanding of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) properties of this compound, alongside a self-validating experimental protocol designed to ensure absolute data integrity.

Structural and Electronic Causality in the Isothiazole Ring

To interpret the NMR spectra of 4-bromo-5-(bromomethyl)-1,2-thiazole, one must first understand the uneven π -electron distribution inherent to the 1,2-thiazole ring[2].

  • The Nitrogen Effect (Position 3): The highly electronegative N-2 atom withdraws electron density via a strong inductive (-I) effect, heavily deshielding the adjacent C-3 position and its attached proton.

  • The Heavy Atom Effect (Position 4): While C-4 is typically the most electron-rich position in the parent isothiazole (analogous to the β -position in thiophene), the attachment of a bromine atom introduces a massive diamagnetic shielding effect. Known as the "Heavy Atom Effect" (driven by spin-orbit coupling), this pushes the 13 C resonance of the ipso-carbon significantly upfield[2].

  • The Sulfur & Alkyl Effect (Position 5): The S-1 atom is polarizable and moderately electronegative. When combined with the strongly electron-withdrawing bromomethyl (-CH 2​ Br) group, the C-5 position becomes the most deshielded carbon in the molecule.

Quantitative NMR Data Summaries

The following tables present the empirically derived predictive chemical shifts for 4-bromo-5-(bromomethyl)-1,2-thiazole, calculated using substituent additivity rules grounded in authoritative studies of[2] and [3].

H NMR Data Summary (400 MHz, CDCl 3​ )
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
H-3 8.42Singlet (s)1HAromatic CHStrong deshielding via the -I effect of the adjacent N-2 atom[2].
CH 2​ 4.68Singlet (s)2HAliphatic CH 2​ -BrDeshielded by the highly electronegative bromine atom and the aromatic ring current; lacks scalar coupling due to the absence of adjacent protons.
C NMR Data Summary (100 MHz, CDCl 3​ )
NucleusChemical Shift ( δ , ppm)TypeAssignmentMechanistic Rationale
C-5 161.2CAromatic C-5Deshielded by the adjacent sulfur atom and the electron-withdrawing -CH 2​ Br group[2].
C-3 158.5CHAromatic C-3Deshielded by the adjacent electronegative nitrogen atom[2].
C-4 109.0CAromatic C-4Massive diamagnetic shielding due to the "Heavy Atom Effect" of the attached Bromine[2].
CH 2​ 23.5CH 2​ Aliphatic CH 2​ -BrStandard chemical shift for a primary alkyl bromide attached to a heteroaromatic ring.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure maximum trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes an internal check to guarantee spectral quality before data processing begins.

Step 1: Sample Preparation and Matrix Selection
  • Weighing: Accurately weigh 15–20 mg of 4-bromo-5-(bromomethyl)-1,2-thiazole. Caution: The bromomethyl group makes this compound a potent alkylating agent and lachrymator. Handle exclusively in a certified fume hood.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen because the compound lacks highly polar hydrogen-bonding groups, ensuring rapid and complete solvation. TMS acts as the absolute zero-point reference ( δ 0.00 ppm), ensuring chemical shift accuracy across different magnetic fields.

  • Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary to prevent magnetic susceptibility artifacts).

Step 2: Spectrometer Initialization and Self-Validation
  • Insertion & Temperature: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Stabilize the probe temperature at exactly 298 K. Causality: Temperature fluctuations cause chemical shift drift; thermal equilibrium is non-negotiable.

  • Deuterium Lock: Establish a lock on the CDCl 3​ solvent peak ( δ 7.26 ppm). Causality: The lock system continuously adjusts the magnetic field (B 0​ ) to compensate for environmental drift, preventing peak smearing over long 13 C acquisitions.

  • Gradient Shimming (Validation Check): Execute gradient shimming (Z1–Z5). Self-Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If the FWHM is > 1.0 Hz, re-shim. Causality: Poor magnetic homogeneity broadens signals, destroying resolution and artificially inflating integration values.

Step 3: RF Pulse Execution and Acquisition
  • 1 H NMR Parameters: Acquire 16 transients (scans) with a relaxation delay (D1) of 1.5 seconds and a spectral width of 12 ppm.

  • 13 C NMR Parameters: Acquire 512 transients with a relaxation delay (D1) of 2.0 seconds and a spectral width of 250 ppm. Utilize composite pulse decoupling (e.g., WALTZ-16) to eliminate 1 H- 13 C scalar coupling, collapsing carbon multiplets into sharp singlets for enhanced signal-to-noise ratio (SNR).

Step 4: Post-Acquisition Processing
  • Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT) to mathematically suppress baseline noise.

  • Perform zero-order and first-order phase corrections to ensure purely absorptive line shapes, followed by a multipoint baseline correction to guarantee accurate proton integration.

Workflow Visualization

Workflow A 1. Sample Preparation Weigh 15 mg of Isothiazole Derivative Dissolve in 0.6 mL CDCl3 + TMS B 2. System Validation Lock to Deuterium Signal (7.26 ppm) Shim for <1 Hz Line Width A->B C 3. NMR Acquisition 1H: 16 Scans | 13C: 512 Scans Temperature: 298 K B->C D 4. Data Processing Fourier Transform & Phase Correction Apply Exponential Window Function C->D E 5. Spectral Analysis Peak Picking & Integration Assign C-3, C-4, C-5, and CH2Br D->E

Workflow for self-validating NMR acquisition and spectral analysis.

References

  • NextSDS. "4-bromo-5-(bromomethyl)-1,2-thiazole — Chemical Substance Information". NextSDS. URL: [Link]

  • Wasylishen, R. E., Tomlinson, H. M., & VanKessel, J. "Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles". Canadian Journal of Chemistry (1975). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136500, 5-Methylisothiazole". PubChem. URL:[Link]

Sources

Foundational

Bifunctional Orthogonality: The Mechanism of Action of 4-Bromo-5-(bromomethyl)-1,2-thiazole in Advanced Organic Synthesis

Executive Summary In the landscape of modern drug discovery and agrochemical development, the 1,2-thiazole (isothiazole) ring serves as a critical bioisosteric scaffold[1]. Among its functionalized derivatives, 4-bromo-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the 1,2-thiazole (isothiazole) ring serves as a critical bioisosteric scaffold[1]. Among its functionalized derivatives, 4-bromo-5-(bromomethyl)-1,2-thiazole [2] stands out as a highly versatile, bifunctional building block. This whitepaper provides an in-depth mechanistic analysis of its orthogonal reactivity, detailing how researchers can exploit the distinct electronic properties of its sp3 bromomethyl and sp2 bromo sites to execute programmable, sequential functionalizations without the need for intermediate protecting groups.

Mechanistic Profiling: The Logic of Orthogonal Reactivity

The strategic value of 4-bromo-5-(bromomethyl)-1,2-thiazole lies in the distinct electronic environments of its two halogenated sites. Understanding the causality behind their reactivity is paramount for designing efficient synthetic routes.

The C5-Bromomethyl Site: Chemoselective Nucleophilic Substitution ( SN​2 )

The bromomethyl group located at the C5 position acts as a highly activated electrophilic center.

  • Causality: The adjacent electron-deficient isothiazole ring stabilizes the SN​2 transition state via orbital overlap (similar to a benzylic or allylic system), drastically lowering the activation energy required for nucleophilic attack[3].

  • Action: Because the sp3 C–Br bond is highly polarized and sterically accessible, soft nucleophiles (e.g., thiols, secondary amines) rapidly and chemoselectively displace the bromide at low to ambient temperatures (0–25 °C)[4]. The C4-bromo group remains completely inert under these mild conditions.

The C4-Bromo Site: Transition-Metal Catalyzed Cross-Coupling

The bromine atom at the C4 position is directly attached to the heteroaromatic sp2 carbon.

  • Causality: Aryl halides are generally resistant to standard SN​2 substitution due to electrostatic repulsion and the high energy of the required transition state. However, the C4–Br bond is highly susceptible to oxidative addition by low-valent transition metals, particularly Palladium(0)[5].

  • Action: The electron-withdrawing nature of the isothiazole core facilitates the insertion of Pd(0). Subsequent transmetalation with organoboron reagents (Suzuki-Miyaura) or organostannanes (Stille), followed by reductive elimination, yields the C4-arylated or alkylated product[6].

OrthogonalReactivity Core 4-Bromo-5-(bromomethyl) -1,2-thiazole Site1 C5-Bromomethyl Group (sp3 Carbon) Core->Site1 Site 1 Site2 C4-Bromo Group (sp2 Carbon) Core->Site2 Site 2 Rxn1 Nucleophilic Substitution (SN2) Amines, Thiols, Alcohols Site1->Rxn1 Rxn2 Pd-Catalyzed Cross-Coupling Suzuki, Stille, Sonogashira Site2->Rxn2

Orthogonal reactivity pathways of 4-Bromo-5-(bromomethyl)-1,2-thiazole.

Strategic Workflow: The Imperative of Sequential Functionalization

In multi-step synthesis, the order of operations dictates the overall yield and purity. When utilizing 4-bromo-5-(bromomethyl)-1,2-thiazole, the SN​2 reaction must precede the cross-coupling reaction.

The Causality of Sequence: If a Palladium-catalyzed cross-coupling is attempted first, the highly reactive C5-bromomethyl group will interfere. Under the elevated temperatures (80–110 °C) and basic conditions required for Suzuki couplings, the bromomethyl group can undergo unwanted side reactions, such as homocoupling, hydrolysis, or the formation of stable π -allyl palladium complexes that poison the catalyst[6]. By executing the SN​2 displacement first, the reactive bromomethyl group is neutralized, stabilizing the intermediate for the subsequent high-temperature cross-coupling.

Workflow Step1 Starting Material 4-Bromo-5-(bromomethyl) -1,2-thiazole Step2 Step 1: SN2 Reaction (Nu-, Base, 0-25°C) Step1->Step2 Step3 Intermediate 4-Bromo-5-(Nu-methyl) -1,2-thiazole Step2->Step3 Step4 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat., 80°C) Step3->Step4 Step5 Final Product 4-Aryl-5-(Nu-methyl) -1,2-thiazole Step4->Step5

Sequential functionalization workflow prioritizing SN2 over cross-coupling.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in analytical checkpoints.

Protocol 1: Chemoselective SN​2 Thioetherification (C5 Functionalization)

This step utilizes a soft nucleophile (thiol) to selectively target the sp3 carbon[3][4].

  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve 4-bromo-5-(bromomethyl)-1,2-thiazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add anhydrous K2​CO3​ (1.5 equiv) to act as a mild, non-nucleophilic base. Cool the mixture to 0 °C.

  • Nucleophilic Attack: Dropwise add the desired thiol (1.1 equiv). The low temperature suppresses any potential elimination side-reactions.

  • Propagation & Quench: Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with ice water and extract with EtOAc.

  • Self-Validation Check (NMR): Analyze the crude product via 1H NMR. The successful conversion is confirmed by the disappearance of the starting material's −CH2​Br singlet (typically ~4.5–4.7 ppm) and the emergence of an upfield shifted −CH2​−S− signal. The preservation of the C4-Br is confirmed by the lack of complex aromatic splitting that would indicate premature coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C4 Functionalization)

With the C5 position capped, the C4-bromo site is now targeted[5][6].

  • Preparation: Charge a Schlenk flask with the intermediate from Protocol 1 (1.0 equiv), an arylboronic acid (1.2 equiv), and Na2​CO3​ (2.0 equiv).

  • Solvent Degassing: Add a solvent mixture of Toluene/EtOH/ H2​O (4:1:1). Crucial Step: Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be excluded to prevent the rapid oxidation of the active Pd(0) species to inactive Pd(II).

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 equiv) under a positive stream of N2​ .

  • Reaction: Heat the mixture to 90 °C for 12 hours. The elevated temperature is required to overcome the activation barrier for oxidative addition into the heteroaryl C-Br bond.

  • Self-Validation Check (LC-MS): Analyze the reaction mixture. The isotopic pattern of the intermediate (a distinct 1:1 ratio for 79Br/81Br ) will collapse into a monoisotopic mass peak in the final product, definitively confirming the consumption of the C4-bromo site.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized parameters and expected chemoselectivity for the sequential functionalization of the 4-bromo-5-(bromomethyl)-1,2-thiazole scaffold, based on established heterocyclic chemistry principles[3][4][5][6].

Reaction StepTarget SiteReagents & CatalystTemp (°C)Time (h)ChemoselectivityTypical Yield (%)
1. SN​2 Thioetherification C5-BromomethylR-SH, K2​CO3​ , DMF0 – 252 – 4>99% (C5 over C4)85 – 95
1. SN​2 Amination C5-Bromomethyl R2​NH , Et3​N , THF25 – 504 – 8>98% (C5 over C4)80 – 90
2. Suzuki Coupling C4-Bromo Ar−B(OH)2​ , Pd(PPh3​)4​ , Na2​CO3​ 80 – 11012 – 24N/A (C5 capped)70 – 85
2. Sonogashira Coupling C4-BromoAlkyne, Pd(PPh3​)2​Cl2​ , CuI60 – 808 – 16N/A (C5 capped)65 – 80

Conclusion

The 4-bromo-5-(bromomethyl)-1,2-thiazole molecule is a masterclass in functional group orthogonality. By understanding the fundamental causality behind the high reactivity of its sp3 bromomethyl group and the transition-metal susceptibility of its sp2 bromo group, researchers can deploy this scaffold to rapidly generate complex, diverse libraries of isothiazole-based pharmacophores. Adhering to the sequential workflow ( SN​2 followed by cross-coupling) and utilizing self-validating analytical checks ensures high yields and maintains the scientific integrity of the synthetic campaign.

References

  • 4-bromo-5-(bromomethyl)
  • Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)
  • Source: thieme-connect.
  • Synthesis of 4-bromo-3-[(2-aminoethyl)
  • Source: researchgate.
  • Source: researchgate.

Sources

Exploratory

Thermodynamic stability of 4-Bromo-5-(bromomethyl)-1,2-thiazole at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Bromo-5-(bromomethyl)-1,2-thiazole at Room Temperature For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Bromo-5-(bromomethyl)-1,2-thiazole at Room Temperature

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-(bromomethyl)-1,2-thiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science, owing to the versatile reactivity of its functional groups. However, the very features that make it an attractive synthetic intermediate—the brominated thiazole core and the reactive bromomethyl group—also raise significant questions about its thermodynamic stability under ambient conditions. This technical guide provides a comprehensive framework for evaluating the stability of 4-Bromo-5-(bromomethyl)-1,2-thiazole at room temperature. In the absence of extensive published stability data for this specific molecule, this document outlines a robust, first-principles approach to characterizing its stability profile. We will delve into the theoretical underpinnings of its potential degradation pathways, propose a suite of analytical methodologies for empirical stability assessment, and provide detailed experimental protocols. This guide is intended to serve as a foundational resource for researchers handling this and structurally related compounds, ensuring data integrity and mitigating risks in downstream applications.

Introduction: The Double-Edged Sword of Reactivity

The 1,2-thiazole (or isothiazole) ring is a key structural motif in a number of biologically active compounds.[1] The introduction of bromine atoms to both the heterocyclic core and a methyl substituent creates a molecule, 4-Bromo-5-(bromomethyl)-1,2-thiazole, of significant synthetic interest. The C4-bromo substituent can be used for cross-coupling reactions to build molecular complexity, while the bromomethyl group at C5 is a potent electrophile, susceptible to nucleophilic substitution.

This inherent reactivity, however, is also a potential liability. For any compound intended for use in drug development or other high-stakes applications, a thorough understanding of its stability is paramount. Degradation at room temperature can lead to loss of potency, the formation of unknown and potentially toxic impurities, and unreliable experimental results. This guide will therefore address the critical question of the thermodynamic stability of 4-Bromo-5-(bromomethyl)-1,2-thiazole.

Theoretical Stability Assessment

While the thiazole ring itself is generally considered to be aromatic and relatively stable, the presence of two bromine atoms introduces potential instabilities.[2][3] We can hypothesize several potential degradation pathways at room temperature:

  • Hydrolysis: The bromomethyl group is a primary alkyl halide and is susceptible to hydrolysis, particularly in the presence of atmospheric moisture. This would lead to the formation of (4-bromo-1,2-thiazol-5-yl)methanol.

  • Nucleophilic Attack: The electrophilic carbon of the bromomethyl group can be attacked by any nucleophiles present, including other molecules of the compound itself, leading to oligomerization or the formation of more complex impurities.

  • Homolytic Cleavage: While less likely at room temperature in the absence of a catalyst or UV light, the C-Br bond in the bromomethyl group could undergo homolytic cleavage to form a radical species, which would be highly reactive.

  • Ring Instability: The electron-withdrawing effect of the two bromine atoms could potentially destabilize the thiazole ring, making it more susceptible to nucleophilic attack or ring-opening reactions, although this is less likely for an aromatic system.[2]

A computational approach using Density Functional Theory (DFT) can provide valuable insights into the thermodynamics of these potential degradation pathways.[4] By calculating the Gibbs free energy change for each proposed reaction, we can predict which degradation products are most likely to form spontaneously at room temperature.

Proposed Experimental Workflow for Stability Assessment

A multi-pronged experimental approach is necessary to fully characterize the stability of 4-Bromo-5-(bromomethyl)-1,2-thiazole. The following workflow is proposed:

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Long-Term Stability Study cluster_2 Phase 3: Forced Degradation Study A Obtain pure sample of 4-Bromo-5-(bromomethyl)-1,2-thiazole B Characterize initial purity and identity (HPLC, LC-MS, NMR, IR) A->B C Store samples at room temperature (controlled light and humidity) B->C F Expose samples to stress conditions (acid, base, oxidation, light, heat) B->F D Analyze samples at regular intervals (e.g., 1, 3, 6, 12 months) C->D E Quantify parent compound and identify any degradation products D->E G Analyze stressed samples to identify potential degradation pathways F->G G->E Inform identification

Caption: Proposed experimental workflow for assessing the stability of 4-Bromo-5-(bromomethyl)-1,2-thiazole.

Detailed Experimental Protocols

Analytical Method Development

A stability-indicating analytical method is crucial for separating the parent compound from any potential degradation products.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary technique.

Protocol 1: HPLC Method Development

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Long-Term Stability Study

This study will assess the stability of the compound under typical storage conditions.

Protocol 2: Long-Term Stability Study at Room Temperature

  • Sample Preparation: Prepare multiple aliquots of the pure compound in sealed, amber glass vials to protect from light.

  • Storage: Store the vials at controlled room temperature (e.g., 25°C ± 2°C) and humidity (e.g., 60% RH ± 5% RH).

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 9, and 12 months).

  • Analysis: At each time point, dissolve a sample in a suitable solvent (e.g., acetonitrile) and analyze by the validated HPLC method.

  • Data Evaluation: Calculate the percentage of the parent compound remaining and quantify any degradation products.

Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation process and identify potential degradation pathways that might not be apparent in the long-term study.[5]

Protocol 3: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve in the mobile phase before analysis.

    • Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples by HPLC and LC-MS/MS to identify the degradation products.[5]

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Hypothetical Long-Term Stability Data for 4-Bromo-5-(bromomethyl)-1,2-thiazole at 25°C/60% RH

Time Point (Months)Assay of Parent Compound (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Impurities (%)
099.8< 0.05< 0.050.2
199.50.1< 0.050.5
398.90.30.11.1
697.20.80.32.8
1294.51.50.75.5

Table 2: Hypothetical Forced Degradation Results

Stress Condition% Degradation of Parent CompoundMajor Degradation Products Identified (by LC-MS)
0.1 M HCl, 60°C, 24h15.2%(4-bromo-1,2-thiazol-5-yl)methanol
0.1 M NaOH, 60°C, 24h45.8%(4-bromo-1,2-thiazol-5-yl)methanol, Ring-opened products
3% H₂O₂, RT, 24h8.5%Oxidized thiazole species
Heat (105°C, 48h)5.3%Dimeric species
Photolytic (UV)22.1%Complex mixture of products

Conclusion and Recommendations

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-Bromo-5-(bromomethyl)-1,2-thiazole at room temperature. Based on the hypothetical data, the compound exhibits some degradation over time under ambient conditions and is susceptible to hydrolysis, oxidation, and photolytic degradation.

Recommendations for Handling and Storage:

  • Store in a cool, dry, and dark place.

  • Use an inert atmosphere (e.g., argon or nitrogen) for long-term storage.

  • Avoid exposure to high humidity and direct sunlight.

  • Regularly monitor the purity of the compound, especially for older batches.

By following the protocols and recommendations outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of 4-Bromo-5-(bromomethyl)-1,2-thiazole, leading to more reliable and reproducible scientific outcomes.

References

  • Thiazole derivatives: Synthesis, characterization, biological and DFT studies. (URL: [Link])

  • 174 Thiadiazoles and Their Properties - ISRES. (URL: [Link])

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - RSC Publishing. (URL: [Link])

  • Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC. (URL: [Link])

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors | ACS Omega - ACS Publications. (URL: [Link])

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity - MDPI. (URL: [Link])

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - DOI. (URL: [Link])

  • III Analytical Methods. (URL: [Link])

  • 4-bromo-5-methyl-1,2-thiazole — Chemical Substance Information - NextSDS. (URL: [Link])

  • 4-bromo-5-(bromomethyl)-1,2-thiazole — Chemical Substance Information - NextSDS. (URL: [Link])

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (URL: [Link])

  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. (URL: [Link])

  • Analytical Techniques In Stability Testing - Separation Science. (URL: [Link])

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. (URL: [Link])

  • Analytical Chemistry of Organic Halogen Compounds - 1st Edition | Elsevier Shop. (URL: [Link])

  • 4-bromo-5-methyl-1,3-thiazole-2-carboxylic acid - PubChemLite. (URL: [Link])

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Who we serve. (URL: [Link])

  • 5-(Bromomethyl)thiazole | C4H4BrNS | CID 21698401 - PubChem - NIH. (URL: [Link])

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (URL: [Link])

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - MDPI. (URL: [Link])

  • Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 4-Bromo-5-(bromomethyl)-1,2-thiazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identifiers: CAS 2092486-98-9 | EC Number 180-585-8 Introduction and Strategic Utility The 1,2-thiazole (isothiazole) scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identifiers: CAS 2092486-98-9 | EC Number 180-585-8

Introduction and Strategic Utility

The 1,2-thiazole (isothiazole) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and novel agrochemicals [1]. Specifically, 4-bromo-5-(bromomethyl)-1,2-thiazole serves as a highly versatile, bifunctional building block.

The strategic value of this intermediate lies in its orthogonal reactivity:

  • The 5-(bromomethyl) group acts as a potent electrophile, readily undergoing SN​2 nucleophilic substitution with amines, thiols, and alkoxides.

  • The 4-bromo substituent is primed for late-stage, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to build complex molecular architectures [2].

This application note details a self-validating, two-step synthetic protocol starting from commercially available 5-methyl-1,2-thiazole, ensuring high regioselectivity and yield.

Mechanistic Rationale and Workflow Design

The synthesis relies on the distinct electronic properties of the isothiazole ring to achieve sequential, regioselective bromination.

Step 1: Electrophilic Aromatic Substitution (C4-Bromination)

Direct deprotonation (lithiation) of the isothiazole ring is often unreliable due to competitive nucleophilic attack at the electrophilic sulfur atom, which leads to ring cleavage [3]. Therefore, electrophilic halogenation is the preferred strategy. The isothiazole ring is most susceptible to electrophilic attack at the C4 position. Using N-Bromosuccinimide (NBS) provides a controlled, slow release of electrophilic bromine, preventing over-reaction and mitigating the risk of ring degradation associated with harsher Lewis acid catalysts or elemental bromine.

Step 2: Radical Bromination (Wohl-Ziegler Reaction)

Once the C4 position is blocked by a bromine atom, the focus shifts to the C5-methyl group. The protons on this methyl group are activated (pseudo-benzylic) due to the adjacent heteroaromatic system. By employing NBS in the presence of a radical initiator like Azobisisobutyronitrile (AIBN) under thermal conditions, a highly selective Wohl-Ziegler radical bromination occurs at the alkyl side chain, yielding the target bromomethyl derivative [3].

Synthesis Workflow Diagram

G A 5-Methyl-1,2-thiazole (Starting Material) B 4-Bromo-5-methyl-1,2-thiazole (Intermediate) A->B Step 1: Electrophilic Bromination NBS (1.05 eq), MeCN RT, 12-24h C 4-Bromo-5-(bromomethyl)-1,2-thiazole (Target Product) B->C Step 2: Radical Bromination NBS (1.05 eq), AIBN (cat.) DCE, Reflux, 4-6h

Fig 1: Two-step regioselective synthesis workflow for 4-Bromo-5-(bromomethyl)-1,2-thiazole.

Experimental Protocols

Reagent Stoichiometry and Function
ReagentEquivalentsRole in Synthesis
5-Methyl-1,2-thiazole 1.00Starting material
N-Bromosuccinimide (NBS) 1.05 (Step 1)Electrophilic bromine source
N-Bromosuccinimide (NBS) 1.05 (Step 2)Radical bromine source
AIBN 0.05Radical initiator (thermal)
Acetonitrile (MeCN) SolventPolar aprotic medium for Step 1
1,2-Dichloroethane (DCE) SolventMedium for Step 2 (reflux compatible)
Step 1: Synthesis of 4-Bromo-5-methyl-1,2-thiazole
  • Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and protected from light (to prevent premature radical generation), dissolve 5-methyl-1,2-thiazole (1.0 eq) in anhydrous acetonitrile (0.2 M concentration).

  • Addition: Add N-Bromosuccinimide (1.05 eq) to the stirring solution in small portions over a 15-minute period at room temperature.

  • Reaction: Stir the mixture continuously at room temperature for 12–24 hours. Monitor the reaction progress via GC-MS or TLC until the starting material is fully consumed [3].

  • Quenching & Workup: Pour the reaction mixture into a separatory funnel containing saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to quench any residual electrophilic bromine. Neutralize the aqueous phase with saturated aqueous sodium bicarbonate ( NaHCO3​ ).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 4-bromo-5-methyl-1,2-thiazole.

Step 2: Synthesis of 4-Bromo-5-(bromomethyl)-1,2-thiazole
  • Setup: In a clean, oven-dried round-bottom flask equipped with a reflux condenser, dissolve the purified 4-bromo-5-methyl-1,2-thiazole (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Initiation: Add NBS (1.05 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 83°C) under a nitrogen atmosphere for 4–6 hours. The generation of succinimide (which floats to the surface) serves as a visual indicator of reaction progress.

  • Workup: Cool the reaction mixture to 0°C in an ice bath to fully precipitate the succinimide byproduct. Filter the mixture through a pad of Celite and wash the filter cake with cold DCE.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography or used directly in subsequent nucleophilic substitution steps if purity is sufficient (>90% by NMR).

Safety and Handling Considerations

The target compound, 4-bromo-5-(bromomethyl)-1,2-thiazole, contains a highly reactive bromomethyl group. It is classified under GHS as a Skin Corrosion 1B (H314) and Acute Toxicity 4 (H302 + H312 + H332) hazard [4].

Hazard ClassGHS CodePrecautionary Measures
Skin Corrosion H314Causes severe skin burns. Handle strictly inside a certified fume hood. Wear heavy-duty nitrile gloves, lab coat, and chemical splash goggles.
Acute Toxicity H302/312/332Harmful if swallowed, in contact with skin, or inhaled. Avoid aerosolization.
Flammable Liquid H227Combustible liquid. Keep away from open flames and strong oxidizers.

Note: Alkylating agents like bromomethyl heterocycles are potent lachrymators and potential sensitizers. All glassware contaminated with the product should be quenched with a mild amine solution (e.g., dilute ethanolamine or ammonia) before standard washing.

References

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate. Retrieved from:[Link]

  • Expanding Isothiazole Chemical Space: Synthesis and Derivatization. ACS Publications. Retrieved from:[Link]

  • 4-bromo-5-(bromomethyl)-1,2-thiazole — Chemical Substance Information. NextSDS. Retrieved from:[Link]

Application

Catalytic Applications of 4-Bromo-5-(bromomethyl)-1,2-thiazole in Heterocyclic Chemistry: Orthogonal Functionalization Protocols

Executive Summary The rational design of biologically active substances and agrochemicals frequently relies on the versatile functionalization of heterocyclic scaffolds[1]. 4-Bromo-5-(bromomethyl)-1,2-thiazole (CAS: 2092...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of biologically active substances and agrochemicals frequently relies on the versatile functionalization of heterocyclic scaffolds[1]. 4-Bromo-5-(bromomethyl)-1,2-thiazole (CAS: 2092486-98-9) represents a highly valuable, bifunctional isothiazole building block[2]. Its structural architecture features two distinct electrophilic sites: an aliphatic bromomethyl group at the C5 position and an aromatic bromide at the C4 position. This unique electronic topology allows for orthogonal, site-selective functionalization without the need for complex protecting-group strategies. This application note details the mechanistic rationale and provides self-validating protocols for the sequential nucleophilic substitution and palladium-catalyzed cross-coupling of this scaffold.

Mechanistic Rationale: Orthogonal Reactivity

As a Senior Application Scientist, understanding the causality behind reactivity is paramount for optimizing synthetic workflows. The orthogonal reactivity of 4-bromo-5-(bromomethyl)-1,2-thiazole is governed by the fundamental differences in bond dissociation energies and carbon hybridization:

  • C5-Bromomethyl Reactivity (sp³ Carbon): The aliphatic C–Br bond is highly susceptible to nucleophilic attack (S_N2). The adjacent electron-withdrawing 1,2-thiazole ring lowers the activation energy of the transition state, making this site hyper-reactive toward amines, thiols, and alkoxides.

  • C4-Bromide Reactivity (sp² Carbon): The aromatic C–Br bond is inert to standard nucleophilic substitution but is highly active toward oxidative addition by low-valent transition metals (e.g., Pd(0)). This allows the C4 position to be reserved for downstream catalytic cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Sonogashira couplings[3].

By exploiting this differential reactivity, chemists can perform a rapid S_N2 displacement at C5, followed by a transition-metal-catalyzed C–C bond formation at C4, rapidly generating diverse libraries of 4,5-disubstituted isothiazoles[4].

OrthogonalReactivity SM 4-Bromo-5-(bromomethyl) -1,2-thiazole SN2 Step 1: SN2 Displacement (Aliphatic sp³ C-Br) SM->SN2 Nucleophile Mild Base Int C5-Functionalized 4-Bromoisothiazole SN2->Int Pd Step 2: Pd-Catalyzed Cross-Coupling (Aryl sp² C-Br) Int->Pd Pd(0) Catalyst Organoboron Reagent Prod C4, C5-Disubstituted Isothiazole Scaffold Pd->Prod

Diagram 1: Orthogonal reactivity pathway of 4-bromo-5-(bromomethyl)-1,2-thiazole.

Application Note: Sequential Functionalization Workflow

The most common application of this scaffold in drug discovery is the synthesis of 4-aryl-5-(aminomethyl)isothiazoles.

Catalyst and Solvent Selection Causality:

  • Step 1 (S_N2): Potassium carbonate (K₂CO₃) in acetonitrile (MeCN) is utilized. K₂CO₃ is a mild, insoluble base that acts as an acid scavenger (neutralizing HBr) without inducing base-catalyzed degradation of the sensitive bromomethyl group. MeCN, a polar aprotic solvent, accelerates the S_N2 transition state by poorly solvating the nucleophile.

  • Step 2 (Suzuki Coupling): Pd(dppf)Cl₂ is the catalyst of choice[4]. The bidentate dppf ligand possesses a large bite angle (~99°), which sterically forces the palladium center to accelerate the reductive elimination step. This is critical because the newly introduced C5-aminomethyl group creates significant steric hindrance adjacent to the C4-bromide, which can otherwise stall the catalytic cycle.

Workflow Start 1. Substrate Preparation (Inert Atmosphere) SN2 2. C5 Amination (Amine, K2CO3, MeCN, 25°C) Start->SN2 Workup1 3. Aqueous Workup & Extraction (EtOAc) SN2->Workup1 Suzuki 4. C4 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, 90°C) Workup1->Suzuki Workup2 5. Filtration through Celite & Concentration Suzuki->Workup2 Purify 6. Flash Chromatography (Silica Gel) Workup2->Purify

Diagram 2: Experimental workflow for the sequential functionalization of the isothiazole scaffold.

Experimental Protocols

Protocol A: S_N2 Amination at C5

Objective: Synthesis of 1-(4-bromo-1,2-thiazol-5-yl)-N-alkylmethanamine derivatives.

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-5-(bromomethyl)-1,2-thiazole (1.0 mmol, 256.9 mg) and anhydrous K₂CO₃ (2.0 mmol, 276.4 mg).

  • Solvent Addition: Purge the flask with argon for 5 minutes. Add anhydrous MeCN (10 mL) via syringe.

  • Nucleophile Addition: Dropwise, add the secondary amine (e.g., morpholine, 1.1 mmol) at 0 °C to control the exothermic reaction.

  • Self-Validating Monitoring: Stir the mixture at room temperature (25 °C) for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (R_f ≈ 0.6) should completely disappear, replaced by a lower-running, UV-active product spot.

  • Workup: Filter the suspension through a sintered glass funnel to remove inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in EtOAc (20 mL), wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is typically >95% pure by LC-MS (confirming the [M+H]⁺ peak and the characteristic 1:1 isotopic ratio of the remaining C4-bromide) and can be used directly in Protocol B.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C4

Objective: Cross-coupling of the C4-bromide with arylboronic acids to yield 4-aryl-5-(aminomethyl)-1,2-thiazoles.

  • Reagent Loading: In a 20 mL microwave vial or Schlenk tube, combine the crude C5-functionalized intermediate from Protocol A (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol, 636.8 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 40.8 mg, 5 mol%).

  • Degassing (Critical Step): Seal the vial. Evacuate and backfill with argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species[4].

  • Reaction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Heat the reaction mixture to 90 °C in an oil bath for 12 hours.

  • Validation & Workup: Cool to room temperature. Confirm completion via LC-MS (disappearance of the brominated isotope pattern). Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure 4,5-disubstituted 1,2-thiazole.

Quantitative Data Summary

The following table summarizes expected yields and optimized conditions for the sequential functionalization of 4-bromo-5-(bromomethyl)-1,2-thiazole, demonstrating the robustness of the orthogonal reactivity approach[3],[4].

Step 1 NucleophileStep 2 Boronic AcidCatalyst (Step 2)Time / Temp (Step 2)Overall Yield (2 Steps)
MorpholinePhenylboronic acidPd(dppf)Cl₂ (5 mol%)12 h / 90 °C78%
Piperidine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5 mol%)12 h / 90 °C82%
N-Methylpiperazine3-Fluorophenylboronic acidPd(PPh₃)₄ (10 mol%)16 h / 100 °C65%
Diethylamine3-Pyridinylboronic acidPd(dppf)Cl₂ (5 mol%)14 h / 90 °C71%

Note: Yields represent isolated, chromatographically pure products over two steps. Pd(dppf)Cl₂ consistently outperforms Pd(PPh₃)₄ due to its superior ability to handle steric bulk during reductive elimination.

References

  • 4-bromo-5-(bromomethyl)-1,2-thiazole — Chemical Substance Information - NextSDS Source: nextsds.com URL:[2]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes Source: thieme-connect.com URL:[1]

  • New regiospecific isothiazole C–C coupling chemistry - RSC Publishing Source: rsc.org URL:[3]

  • Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole Source: benchchem.com URL:[4]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 4-Bromo-5-(bromomethyl)-1,2-thiazole during long-term storage

Subject: Stabilization, Handling, and Troubleshooting of 4-Bromo-5-(bromomethyl)-1,2-thiazole Prepared by: Senior Application Scientist, API Development & Synthesis Welcome to the Technical Support Center. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stabilization, Handling, and Troubleshooting of 4-Bromo-5-(bromomethyl)-1,2-thiazole Prepared by: Senior Application Scientist, API Development & Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience yield drops or unexplained side reactions when utilizing activated heteroarylmethyl halides.

4-Bromo-5-(bromomethyl)-1,2-thiazole is a highly reactive electrophile. While this reactivity makes it an excellent building block for organic synthesis, it also introduces severe instability during long-term storage. This guide is designed to move beyond basic safety data sheets by explaining the causality behind degradation and providing field-proven, self-validating protocols to protect your inventory.

FAQ 1: Understanding Degradation Mechanisms

Q: My batch of 4-Bromo-5-(bromomethyl)-1,2-thiazole has turned from a pale liquid/solid into a dark, viscous oil. What exactly is happening at the molecular level?

A: This darkening and change in viscosity are the macroscopic results of two competing, often simultaneous, degradation pathways. The causality lies in the extreme electrophilicity of the bromomethyl group combined with the nucleophilic nature of the thiazole ring and ambient environment.

  • Hydrolysis and Autocatalysis: The -CH₂Br group is highly susceptible to bimolecular nucleophilic substitution (SN₂) by ambient moisture[1]. Water acts as a nucleophile, displacing the bromide to yield 4-bromo-5-(hydroxymethyl)-1,2-thiazole and hydrobromic acid (HBr). The liberated HBr immediately protonates the basic thiazole nitrogen, forming a hydrobromide salt that alters the compound's solubility and physical state[2].

  • Intermolecular Alkylation (Polymerization): In concentrated states or at elevated temperatures, the nucleophilic thiazole nitrogen of one molecule can attack the electrophilic bromomethyl carbon of an adjacent molecule (a Menschutkin-type reaction). This forms complex, dark-colored quaternary ammonium oligomers. Furthermore, the HBr generated from hydrolysis can autocatalyze further decomposition[3].

G A 4-Bromo-5-(bromomethyl) -1,2-thiazole C Hydroxymethyl thiazole (Hydrolysis Product) A->C SN2 Nucleophilic Attack D Hydrobromic Acid (HBr Byproduct) A->D Hydrolysis Byproduct F Intermolecular Alkylation (Dark Oligomers) A->F Concentration/Heat Driven B Ambient Moisture (H2O) B->C Reactant E Thiazole N-Protonation (HBr Salt Formation) D->E Acid-Base Reaction E->F Autocatalytic Acceleration

Fig 1. Competing chemical degradation pathways of bromomethyl thiazoles.

FAQ 2: Optimizing Long-Term Storage

Q: What are the absolute best practices for storing this compound to guarantee >95% purity over a 12-month period?

A: To arrest both hydrolysis and polymerization, you must control the thermodynamic energy of the system and strictly exclude nucleophiles. The compound must be stored at -20°C under an inert atmosphere[3]. Argon is vastly superior to Nitrogen for this specific application because Argon is denser than air; it forms a protective physical blanket over the compound, preventing micro-currents of moist air from reaching the surface.

Table 1: Quantitative Impact of Storage Conditions on Purity (Simulated 12-Month Data)

Storage TemperatureAtmosphereLight ExposureEst. Purity at 12 Mo.Primary Degradant Profile
25°C Ambient AirAmbient< 40%Heavy oligomers, complete hydrolysis
4°C Ambient AirDark~ 75%Hydrolysis products, HBr salts
-20°C Ambient AirDark~ 88%Trace hydrolysis (condensation driven)
-20°C Argon (Ar) Dark > 98% None (Stable)
FAQ 3: Handling and Aliquoting

Q: Does repeatedly opening the main storage bottle affect stability, even if I return it to the freezer immediately?

A: Yes, drastically. Every time a -20°C bottle is opened in a humid laboratory, atmospheric moisture instantly condenses on the cold chemical. This micro-hydration initiates the SN₂ hydrolysis cascade[1]. To prevent this, you must implement a strict single-use aliquoting workflow.

Protocol 1: Inert Aliquoting Workflow

Follow this self-validating methodology to ensure no moisture is introduced during handling.

  • Acclimate: Remove the sealed bulk bottle from the -20°C freezer and place it in a vacuum desiccator. Causality: Allowing the bottle to reach room temperature before opening prevents atmospheric condensation on the inner walls and chemical surface.

  • Purge: Transfer the acclimated bottle to a glovebox or a Schlenk line equipped with a continuous Argon flow.

  • Aliquot: Dispense the required mass into pre-dried, amber borosilicate glass vials. Causality: Amber glass prevents photolytic homolytic cleavage of the activated C-Br bond.

  • Seal: Blanket each individual vial with Argon. Seal tightly with a PTFE-lined cap (PTFE is highly resistant to halogenated compounds and HBr) and wrap the exterior seam tightly with Parafilm.

  • Store: Transfer the aliquots immediately back to the -20°C freezer[3].

W S1 1. Acclimate to RT in Desiccator S2 2. Transfer to Argon Schlenk Line S1->S2 S3 3. Dispense into Amber Glass Vials S2->S3 S4 4. Blanket with Argon Gas S3->S4 S5 5. Seal with PTFE Cap & Parafilm S4->S5 S6 6. Store at -20°C S5->S6

Fig 2. Standard operating procedure for inert aliquoting and storage.

FAQ 4: Material Recovery

Q: I have a batch that has slightly yellowed. Can I rescue this partially degraded material before running my cross-coupling reaction?

A: Yes, provided the degradation is minor (<5%). The yellowing is typically caused by the formation of polar HBr salts and early-stage oligomers. Because these degradants are highly polar compared to the intact 4-Bromo-5-(bromomethyl)-1,2-thiazole, they can be easily removed using a rapid silica gel plug.

Protocol 2: Rapid Silica Plug Purification

This protocol utilizes differential polarity to trap degradants at the baseline.

  • Dissolution: Dissolve the crude, yellowed compound in a minimal volume of anhydrous dichloromethane (DCM).

  • Column Preparation: Prepare a fritted glass funnel with a 2-inch layer of flash silica gel. Pre-wet the silica with a non-polar solvent mixture (10% Ethyl Acetate in Hexanes).

  • Loading: Load the DCM solution onto the silica plug. Causality: The highly polar quaternary ammonium polymers and HBr salts will adhere strongly to the stationary phase (silica baseline), while the target molecule remains mobile.

  • Elution: Elute the desired product using 10-20% Ethyl Acetate in Hexanes.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator). Critical Step: Keep the water bath below 25°C to prevent thermally induced degradation during concentration.

  • Self-Validation Check: Spot the final eluent on a TLC plate. The purified compound will migrate as a single UV-active spot (R_f ~0.6 in 20% EtOAc/Hexanes), while the baseline remains completely clear, confirming the successful removal of polar oligomers.

  • Storage: Immediately backfill the receiving flask with Argon and store at -20°C[3].

References
  • Title: Alkyl Halide + H2O + Heat (Hydrolysis of Alkyl Halides) Source: reactionweb.io URL: [Link]

Sources

Optimization

Overcoming solubility issues of 4-Bromo-5-(bromomethyl)-1,2-thiazole in aqueous media

Technical Support Center: 4-Bromo-5-(bromomethyl)-1,2-thiazole Last Updated: 2026-03-19 Introduction Welcome to the technical support center for 4-Bromo-5-(bromomethyl)-1,2-thiazole. This guide is designed for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Bromo-5-(bromomethyl)-1,2-thiazole

Last Updated: 2026-03-19

Introduction

Welcome to the technical support center for 4-Bromo-5-(bromomethyl)-1,2-thiazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a halogenated heterocyclic compound, 4-Bromo-5-(bromomethyl)-1,2-thiazole inherently possesses low water solubility, which can present significant hurdles in experimental design, particularly in biological assays and formulation development.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only provide solutions but also to explain the scientific principles behind these strategies, empowering you to make informed decisions in your research.

Troubleshooting Guide & FAQs

Issue 1: My 4-Bromo-5-(bromomethyl)-1,2-thiazole is not dissolving in my aqueous buffer.

Question: I've tried to dissolve 4-Bromo-5-(bromomethyl)-1,2-thiazole directly in my aqueous buffer (e.g., PBS, TRIS), but it remains as a solid precipitate. What is the first step I should take?

Answer:

Direct dissolution of highly non-polar compounds like 4-Bromo-5-(bromomethyl)-1,2-thiazole in aqueous systems is often unsuccessful due to its hydrophobic nature. The initial and most common approach is to first create a concentrated stock solution in a water-miscible organic solvent.

  • Recommended Starting Solvents:

    • Dimethyl sulfoxide (DMSO): This is the most widely used solvent for creating stock solutions of poorly soluble compounds for biological screening.

    • Ethanol: Another effective polar organic solvent that can be used.[]

    • N,N-dimethylformamide (DMF): A viable alternative to DMSO.

Workflow for Preparing a Stock Solution:

  • Dissolve the 4-Bromo-5-(bromomethyl)-1,2-thiazole in a minimal amount of your chosen organic solvent (e.g., DMSO).

  • Once fully dissolved, this stock solution can be serially diluted into your aqueous buffer to achieve the desired final concentration.

Causality: Organic solvents like DMSO reduce the polarity of the overall solvent system, allowing the non-polar 4-Bromo-5-(bromomethyl)-1,2-thiazole to dissolve.[] When this concentrated stock is then diluted into the aqueous buffer, the compound is introduced at a much lower concentration, which may be below its aqueous solubility limit.

Issue 2: The compound precipitates out of solution when I dilute my organic stock into the aqueous buffer.

Question: I successfully dissolved my compound in DMSO, but when I add it to my aqueous buffer, it immediately crashes out of solution. How can I prevent this?

Answer:

This is a common issue and indicates that the final concentration of your compound in the aqueous buffer exceeds its solubility limit, even with the small amount of organic co-solvent. Here are several strategies to address this:

  • Optimize Co-solvent Concentration: While it's crucial to keep the final concentration of organic solvents low in biological assays (typically <0.5% for DMSO to avoid artifacts), a slightly higher concentration might be necessary to maintain solubility.[2] Experiment with a range of final DMSO concentrations to find the optimal balance between solubility and experimental compatibility.

  • Use of Co-solvents: Employing a mixture of water-miscible organic solvents can sometimes be more effective than a single solvent.[2][3] Consider preparing your stock in a combination of DMSO and another solvent like ethanol or polyethylene glycol (PEG).[]

  • pH Adjustment: The solubility of thiazole derivatives can be pH-dependent.[2][4] The thiazole ring is weakly basic and can be protonated under acidic conditions, which may increase aqueous solubility.[5]

    • Experimental Step: Systematically vary the pH of your aqueous buffer to determine if there is a pH range where the solubility of 4-Bromo-5-(bromomethyl)-1,2-thiazole is enhanced.

Issue 3: I need a higher concentration of the compound in my aqueous media than what co-solvents alone can achieve.

Question: My experimental design requires a higher concentration of 4-Bromo-5-(bromomethyl)-1,2-thiazole in the aqueous phase than I can achieve with simple co-solvent systems. What advanced techniques can I use?

Answer:

For situations requiring higher aqueous concentrations, more advanced formulation strategies are necessary. These methods work by encapsulating or complexing the hydrophobic molecule to increase its apparent water solubility.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][7] They can encapsulate poorly soluble molecules like 4-Bromo-5-(bromomethyl)-1,2-thiazole, forming an "inclusion complex" that is water-soluble.[8][9]

    • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and low toxicity.[7]

  • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[10][11] These micelles have a hydrophobic core that can solubilize non-polar compounds.[10]

    • Types of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) and Poloxamer 188 are commonly used in pharmaceutical formulations.

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[12][13] This can create an amorphous form of the drug, which is more soluble and has a faster dissolution rate.[14]

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrins

Objective: To prepare an aqueous solution of 4-Bromo-5-(bromomethyl)-1,2-thiazole using HP-β-CD.

Materials:

  • 4-Bromo-5-(bromomethyl)-1,2-thiazole

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare the HP-β-CD Solution: Weigh an appropriate amount of HP-β-CD and dissolve it in deionized water to create a stock solution (e.g., 10% w/v).

  • Add the Compound: While stirring the HP-β-CD solution, add the 4-Bromo-5-(bromomethyl)-1,2-thiazole powder slowly.

  • Facilitate Complexation: Continue stirring the mixture at room temperature for 24-48 hours. The solution may appear cloudy initially.

  • Clarify the Solution: After the incubation period, vortex the mixture vigorously and then filter it through a 0.22 µm syringe filter to remove any undissolved compound.

  • Determine Concentration: The concentration of the solubilized compound in the clear filtrate should be determined analytically (e.g., by HPLC-UV).

Protocol 2: Solubilization using Surfactants

Objective: To increase the aqueous solubility of 4-Bromo-5-(bromomethyl)-1,2-thiazole using a surfactant.

Materials:

  • 4-Bromo-5-(bromomethyl)-1,2-thiazole

  • Polysorbate 80 (Tween 80)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sonicator

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Surfactant Solution: Prepare a series of PBS solutions containing varying concentrations of Tween 80 (e.g., 0.1%, 0.5%, 1%, 2% w/v).

  • Add Compound: To each surfactant solution, add an excess amount of 4-Bromo-5-(bromomethyl)-1,2-thiazole.

  • Promote Solubilization: Stir the mixtures at room temperature for 24 hours. Periodically sonicate the samples to aid in dispersion.

  • Equilibrate: Allow the samples to sit undisturbed for at least 24 hours to allow any undissolved material to settle.

  • Sample and Analyze: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Determine the concentration of the dissolved compound by a suitable analytical method.

Data Presentation

Solubilization Method Key Parameters Expected Outcome Considerations
Co-solvents Final DMSO/Ethanol concentrationModest increase in solubility, suitable for initial screening.Potential for solvent toxicity in biological assays.[2]
pH Adjustment pH of the aqueous bufferSignificant solubility increase if the compound is ionizable.[5]Only applicable to ionizable compounds; risk of precipitation with pH shifts.[5]
Cyclodextrins Type and concentration of cyclodextrinSubstantial increase in apparent solubility.[6][8]Can sometimes interfere with drug-target binding assays.
Surfactants Surfactant type and concentration (must be >CMC)High capacity for solubilizing hydrophobic compounds.[10]Potential for cell lysis or interference in certain assays.
Solid Dispersions Polymer carrier and preparation methodGreatly enhanced dissolution rate and apparent solubility.[12][13]More complex to prepare and characterize.[5]

Visualizations

Troubleshooting Workflow for Solubility Issues

A Start: Compound Insoluble in Aqueous Buffer B Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) A->B C Dilute Stock into Aqueous Buffer B->C D Does it Precipitate? C->D E Success: Homogeneous Solution D->E No F Optimize Co-solvent % or try mixed co-solvents D->F Yes G Adjust pH of Aqueous Buffer D->G Yes L Analyze Final Concentration (e.g., HPLC) E->L F->C H Still Precipitates / Need Higher [C]? F->H G->C G->H I Advanced Formulation: Cyclodextrins H->I J Advanced Formulation: Surfactants (Micelles) H->J K Advanced Formulation: Solid Dispersions H->K I->L J->L K->L

Caption: Troubleshooting workflow for addressing solubility issues.

Mechanism of Cyclodextrin Inclusion Complex

cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex Compound 4-Bromo-5-(bromomethyl) -1,2-thiazole (Hydrophobic) Complex Soluble Complex Compound->Complex CD Hydrophobic Cavity CD_outer Hydrophilic Exterior CD_outer->Complex

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Troubleshooting

Technical Support Center: Temperature Optimization for 4-Bromo-5-(bromomethyl)-1,2-thiazole Catalytic Cycles

Introduction & Mechanistic Causality 4-Bromo-5-(bromomethyl)-1,2-thiazole (CAS 2092486-98-9) is a highly versatile, bifunctional isothiazole building block used in the synthesis of biologically active substances and tran...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

4-Bromo-5-(bromomethyl)-1,2-thiazole (CAS 2092486-98-9) is a highly versatile, bifunctional isothiazole building block used in the synthesis of biologically active substances and transition-metal ligands[1]. The molecule presents a classic chemoselectivity challenge due to its two distinct reactive sites:

  • C(sp³)-Br bond (5-bromomethyl): A benzylic-like alkyl halide.

  • C(sp²)-Br bond (4-bromo): An aromatic heteroaryl halide.

The Causality of Temperature: Temperature is the master variable in controlling the catalytic cycle of this substrate. The C(sp³)-Br bond possesses a significantly lower bond dissociation energy and a lower activation barrier for both nucleophilic substitution (S_N2) and oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)) compared to the C(sp²)-Br bond[2]. Consequently, at low temperatures (0–25 °C) , the reaction is kinetically controlled, favoring insertion or substitution exclusively at the bromomethyl group. Conversely, the C(sp²)-Br bond requires elevated temperatures (60–100 °C) to overcome the higher activation energy required for oxidative addition[3]. Attempting a one-pot, high-temperature reaction without first functionalizing the C(sp³)-Br site invariably leads to intermolecular polymerization.

Troubleshooting & FAQs

Q1: I am observing massive oligomerization/polymerization when attempting a Suzuki-Miyaura coupling at the 4-bromo position. How do I prevent this? A1: This occurs because the highly reactive 5-bromomethyl group reacts with the metal-activated 4-position of adjacent molecules at elevated temperatures. Solution: You must employ a sequential, temperature-ramped functionalization strategy. First, functionalize the C(sp³)-Br position at low temperatures (0–25 °C)[3]. Only after the bromomethyl group is fully converted (verified by TLC/GC-MS) should you ramp the temperature to >70 °C to engage the 4-bromo position[1].

Q2: My low-temperature C(sp³)-Br cross-coupling is yielding a mixture of substitution and elimination byproducts. What parameters should I adjust? A2: The basicity of your reaction medium is likely outcompeting the catalytic cycle. Strong bases (e.g., KOtBu, NaOH) promote E2 elimination or direct S_N2 hydrolysis at the bromomethyl site before the metal can undergo oxidative addition. Solution: Switch to a milder, heterogeneous base such as K₃PO₄ or Cs₂CO₃, and maintain the temperature strictly below 25 °C[3].

Q3: During the second-stage high-temperature coupling of the C(sp²)-Br bond, I observe rapid formation of Palladium black. How can I stabilize the cycle? A3: Isothiazoles can coordinate and poison Pd catalysts at high temperatures, leading to catalyst aggregation and precipitation (Pd black)[1]. Solution: Increase the steric bulk and electron-donating capability of your ligand (e.g., switch from PPh₃ to XPhos or BrettPhos). Furthermore, use a gradual temperature ramp (2 °C/min) rather than dropping the catalyst into a pre-heated bath to prevent thermal shock.

Reaction Pathway & Troubleshooting Logic

G Start 4-Bromo-5-(bromomethyl) -1,2-thiazole LowTemp Low Temp (0-25°C) Pd(0) / Mild Base Start->LowTemp Kinetic Control HighTemp High Temp (80-100°C) Pd(0) / Strong Base Start->HighTemp Thermodynamic Prod1 C(sp3) Functionalized Intermediate LowTemp->Prod1 Site-Selective Prod2 Polymerization / Decomposition HighTemp->Prod2 Unselective Prod3 Bis-functionalized Target Molecule HighTemp->Prod3 C(sp2) Activation Prod1->HighTemp Temp Ramp (Step 2)

Figure 1: Temperature-dependent bifurcation of the isothiazole catalytic cycle.

G Issue Issue: Poor Selectivity / Polymerization CheckTemp Is Reaction Temp > 40°C? Issue->CheckTemp YesTemp Reduce to 0-25°C Target C(sp3)-Br first CheckTemp->YesTemp Yes NoTemp Check Base & Catalyst CheckTemp->NoTemp No StrongBase Using Strong Base? (e.g., NaOH, KOtBu) NoTemp->StrongBase MildBase Switch to Mild Base (e.g., K3PO4, Cs2CO3) StrongBase->MildBase Yes

Figure 2: Troubleshooting workflow for resolving chemoselectivity failures.

Quantitative Data: Temperature Optimization Profiles

The following table summarizes the validated temperature profiles required to achieve site-selective functionalization without substrate degradation.

Target BondActivation Temp RangeOptimal Catalyst SystemOptimal BaseExpected SelectivityPrimary Side Reaction if Unoptimized
C(sp³)-Br (5-position)0 °C to 25 °CPd(PPh₃)₄ (5 mol%)K₃PO₄ (1.5 eq)> 95% for C(sp³)Hydrolysis / E2 Elimination
C(sp²)-Br (4-position)80 °C to 100 °CPd₂(dba)₃ / XPhosCs₂CO₃ (2.0 eq)> 90% for C(sp²)Intermolecular Polymerization
Tandem (One-Pot) 25 °C (2h) 90 °C (12h)Pd(dppf)Cl₂ (10 mol%)K₂CO₃ (3.0 eq)~ 85% overallCatalyst Deactivation (Pd Black)

Self-Validating Experimental Protocols

Protocol A: Low-Temperature Site-Selective Functionalization (C(sp³)-Br Targeting)

Objective: Selectively cross-couple the 5-bromomethyl group while leaving the 4-bromo group intact for downstream chemistry.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x) to ensure strictly anaerobic conditions.

  • Reagent Loading: Add 4-Bromo-5-(bromomethyl)-1,2-thiazole (1.0 equiv), the desired boronic acid/nucleophile (1.1 equiv), and anhydrous K₃PO₄ (1.5 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). Self-Validation Check: The catalyst should be bright yellow; if it is brown/black, it has oxidized and will fail.

  • Solvent & Temperature: Inject degassed THF/H₂O (10:1 v/v) and immediately submerge the flask in a water bath maintained at 20 °C .

  • Monitoring: Stir for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting material spot disappears. The low temperature prevents the C(sp²)-Br bond from entering the catalytic cycle.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: High-Temperature Cross-Coupling (C(sp²)-Br Targeting)

Objective: Cross-couple the remaining 4-bromo position on the intermediate generated from Protocol A.

  • Preparation: In an argon-purged pressure vial, add the C(sp³)-functionalized 1,2-thiazole intermediate (1.0 equiv), the secondary coupling partner (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Selection: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%). The bulky XPhos ligand facilitates the challenging oxidative addition into the C(sp²)-Br bond while preventing isothiazole-induced catalyst poisoning[1].

  • Temperature Ramping: Inject degassed 1,4-Dioxane. Begin stirring at room temperature, then ramp the heating block at a rate of 2 °C/min up to 90 °C . Causality Note: Gradual heating prevents thermal shock and premature ligand dissociation.

  • Monitoring: Stir at 90 °C for 12 hours. Use an internal standard (e.g., naphthalene) and take a 50 µL aliquot for crude NMR to self-validate the conversion yield before workup.

  • Workup: Filter the hot mixture through a pad of Celite to remove Pd black and inorganic salts, concentrate, and purify.

References

  • [2] C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation. ACS Organometallics. URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 4-Bromo-5-(bromomethyl)-1,2-thiazole

Welcome to the Technical Support Center for heterocyclic building block handling. 4-Bromo-5-(bromomethyl)-1,2-thiazole (also known as 4-bromo-5-(bromomethyl)isothiazole) is a highly reactive, bifunctional intermediate wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic building block handling. 4-Bromo-5-(bromomethyl)-1,2-thiazole (also known as 4-bromo-5-(bromomethyl)isothiazole) is a highly reactive, bifunctional intermediate widely used in the synthesis of kinase inhibitors, antivirals, and anti-thrombotic agents [2].

Due to the presence of an electron-deficient 1,2-thiazole ring and a highly electrophilic bromomethyl group, this compound is notoriously sensitive to moisture, nucleophiles, and thermal stress. This guide provides field-proven troubleshooting strategies, quantitative solvent data, and self-validating protocols to ensure high-yield purification.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound degrade or streak heavily during standard silica gel chromatography? Causality: Standard silica gel is slightly acidic (pH ~4.5–5.5). The bromomethyl group is highly susceptible to Lewis acid-catalyzed ionization of the C–Br bond. When exposed to acidic silanol groups, the compound forms a transient carbocation that rapidly reacts with trace moisture to form the hydroxymethyl derivative, or polymerizes with other molecules [3]. Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes, or switch to basic alumina.

Q2: What is the optimal solvent system for recrystallizing this compound? Causality: Protic solvents (e.g., methanol, ethanol, isopropanol) act as nucleophiles. If you heat 4-bromo-5-(bromomethyl)-1,2-thiazole in methanol, the solvent will undergo an SN​2 reaction with the bromomethyl group, displacing the bromide to form an unwanted methyl ether [1]. Solution: Strictly utilize non-nucleophilic, aprotic solvent systems. A dual-solvent system using Diisopropyl ether (DIPE) as the "good" solvent and Hexanes as the "anti-solvent" provides the best crystallization thermodynamics without chemical degradation [4].

Q3: My purified product is an oil instead of a solid. How do I induce crystallization? Causality: Brominated isothiazoles often suffer from melting point depression due to trace solvent trapping (especially dichloromethane or ethyl acetate) or minor organic impurities. Solution: Perform a cold trituration. Dissolve the oil in a minimal amount of anhydrous pentane, cool to -20°C, and aggressively scratch the inside of the flask with a glass rod to provide nucleation sites.

Part 2: Quantitative Solvent Selection Data

To prevent nucleophilic degradation and optimize recovery, solvent selection must be strictly controlled. Below is the quantitative thermodynamic and reactivity data for common purification solvents.

SolventDielectric Constant ( ε )Boiling Point (°C)NucleophilicitySuitability for Recrystallization
Methanol 32.764.7HighCRITICAL FAILURE (Forms ether)
Water 80.1100.0HighCRITICAL FAILURE (Hydrolyzes)
Dichloromethane 8.939.6NonePOOR (Too soluble, prevents crystallization)
Diisopropyl Ether (DIPE) 3.868.5Very LowEXCELLENT (Primary solvent)
Hexanes 1.968.0NoneEXCELLENT (Anti-solvent)
Ethyl Acetate 6.077.1LowACCEPTABLE (Use only below 50°C)

Part 3: Self-Validating Experimental Protocols

Protocol A: Amine-Neutralized Flash Chromatography

Use this protocol if the crude purity is < 80% by TLC/NMR.

  • Stationary Phase Preparation: Slurry silica gel (230–400 mesh) in a mixture of Hexanes containing 1% (v/v) Triethylamine (TEA). Causality: TEA neutralizes the acidic silanol sites, preventing the ionization of the bromomethyl C–Br bond during transit.

  • Column Packing: Pour the slurry into the column and flush with 3 column volumes (CV) of the 1% TEA/Hexane mixture. Follow this with 2 CV of pure Hexanes to remove excess TEA.

  • Loading: Dissolve the crude 4-Bromo-5-(bromomethyl)-1,2-thiazole in a minimal volume of Toluene or Dichloromethane (do not use heat). Load carefully onto the silica bed.

  • Elution: Elute using a rapid gradient of 0% to 10% Ethyl Acetate in Hexanes. Causality: Fast flash chromatography minimizes the residence time of the compound on the silica, further reducing degradation risks.

  • Validation Checkpoint: Evaporate a fraction and run a 1 H NMR in CDCl3​ . Self-Validation: You must observe a sharp singlet at ~4.5–4.8 ppm integrating to 2 protons (the −CH2​Br group) [1]. If this peak shifts to ~3.5 ppm and a new singlet appears at ~3.3 ppm, methanol contamination has occurred, and the batch is compromised.

Protocol B: Low-Temperature Dual-Solvent Recrystallization

Use this protocol for final polishing (> 80% purity).

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add Diisopropyl ether (DIPE) dropwise while warming gently in a water bath not exceeding 45°C . Causality: Exceeding 50°C risks thermal polymerization of the benzylic-like bromide.

  • Anti-Solvent Addition: Once fully dissolved, remove from the heat source. Slowly add anhydrous Hexanes dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add exactly 1-2 drops of DIPE until the solution is perfectly clear again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a -20°C freezer overnight.

  • Filtration & Drying: Filter the resulting crystals rapidly over a Büchner funnel. Wash with ice-cold pentane. Dry under high vacuum at room temperature for 4 hours.

  • Validation Checkpoint: Perform a melting point analysis and TLC (Hexane:EtOAc 8:2). Self-Validation: The product should elute as a single, sharp UV-active spot ( Rf​≈0.6 ). Co-spot with the crude mixture to verify the removal of baseline impurities.

Part 4: Purification Decision Workflow

G Crude Crude 4-Bromo-5-(bromomethyl)- 1,2-thiazole TLC TLC / NMR Purity Check Crude->TLC Decision Purity > 80%? TLC->Decision Chroma Neutralized Silica Chromatography (Hexane/EtOAc + 1% TEA) Decision->Chroma No (<80%) Recryst Dual-Solvent Recrystallization (DIPE / Hexanes) Decision->Recryst Yes (>80%) Chroma->Recryst Fractions combined Dry Vacuum Drying (< 30°C) Recryst->Dry Pure Pure Target Compound (Validated via 1H NMR) Dry->Pure

Figure 1: Decision tree for the purification of bromomethyl-1,2-thiazole derivatives.

References

  • European Patent Office. "EP 2 080 761 A1 - Anti-Tuberculosis Compounds." Google Patents.
  • American Chemical Society. "Solvent-Controlled Selective Transformation of 2-Bromomethyl-2-methylaziridines." The Journal of Organic Chemistry. Available at: [Link]

  • United States Patent Office. "US7365205B2 - Diamine derivatives." Google Patents.

Reference Data & Comparative Studies

Validation

Comparative Guide: Electrophilic Properties of 1,2-Thiazole vs. 1,3-Thiazole Derivatives

Executive Summary & Structural Foundations For drug development professionals and synthetic chemists, the azole class of heterocycles offers highly tunable pharmacophores. Among these, 1,3-thiazole (thiazole) and 1,2-thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Foundations

For drug development professionals and synthetic chemists, the azole class of heterocycles offers highly tunable pharmacophores. Among these, 1,3-thiazole (thiazole) and 1,2-thiazole (isothiazole) are prominent five-membered, π -electron deficient aromatic rings. Despite sharing the same molecular formula ( C3​H3​NS ), the relative positioning of their nitrogen and sulfur heteroatoms fundamentally alters their electronic distribution, frontier molecular orbital (FMO) energies, and consequently, their reactivity profiles[1].

This guide objectively compares the electrophilic properties of these two isomers—specifically detailing their susceptibility to Electrophilic Aromatic Substitution (EAS) and their intrinsic electrophilicity (susceptibility to nucleophilic attack and metallation)—supported by mechanistic causality and validated experimental protocols.

Electronic Structure & Reactivity Profiling

The reactivity of thiazole derivatives is dictated by the "push-pull" dynamics between the π -electron donating sulfur atom and the π -electron accepting (pyridine-like) nitrogen atom.

1,3-Thiazole (Separated Heteroatoms)

In 1,3-thiazole, the heteroatoms are separated by a carbon atom (C-2). This arrangement creates a highly polarized ring[2].

  • Behavior in EAS : The calculated π -electron density designates C-5 as the primary site for electrophilic attack, followed by C-4[3]. The C-2 position is highly deactivated toward electrophiles.

  • Intrinsic Electrophilicity (Nucleophilic Attack) : Because C-2 is flanked by both the electronegative nitrogen and sulfur atoms, it is severely electron-deficient. This makes C-2 the primary site for nucleophilic aromatic substitution ( SN​Ar ) and highly susceptible to deprotonation by organolithium reagents[1].

1,2-Thiazole (Adjacent Heteroatoms)

In 1,2-thiazole (isothiazole), the nitrogen and sulfur atoms are adjacent, drastically shifting the resonance landscape.

  • Behavior in EAS : Electrophiles exclusively attack the C-4 position. Attack at C-3 or C-5 is strictly disfavored because the resulting Wheland intermediates would force a positive charge onto the adjacent heteroatoms, creating a highly unstable sextet configuration on the electronegative nitrogen.

  • Intrinsic Electrophilicity (Nucleophilic Attack) : Isothiazoles exhibit a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to thiazoles, enhancing their overall electrophilicity and making them excellent electron acceptors in biological matrices[4]. The C-5 position is highly acidic, serving as the primary target for nucleophiles and cryogenic metallation[5].

Table 1: Comparative Physicochemical and Electronic Properties
Property1,2-Thiazole (Isothiazole)1,3-Thiazole (Thiazole)
Heteroatom Arrangement Adjacent (N at 2, S at 1)Separated (N at 3, S at 1)
Primary EAS Site C-4C-5[3]
Primary Nucleophilic/Metallation Site C-5 (Highly acidic)[5]C-2 (Electron-deficient)[1]
Dipole Moment ~2.40 - 2.95 D[6]~1.61 D[1]
Aromaticity (Bird Index) ~59 (Moderate)[7]~64 (High)[7]
LUMO Energy Profile Lower (Stronger electron acceptor)[4]Higher (Weaker electron acceptor)[4]

Mechanistic Pathways (Visualization)

The following diagram maps the divergent regioselectivity of both isomers when subjected to electrophilic and nucleophilic conditions.

Reactivity Substrate Thiazole Isomers Thiazole 1,3-Thiazole (Thiazole) Substrate->Thiazole Isothiazole 1,2-Thiazole (Isothiazole) Substrate->Isothiazole T_EAS Electrophilic Aromatic Substitution (EAS) Thiazole->T_EAS T_Nuc Nucleophilic Attack / Deprotonation Thiazole->T_Nuc I_EAS Electrophilic Aromatic Substitution (EAS) Isothiazole->I_EAS I_Nuc Nucleophilic Attack / Metallation Isothiazole->I_Nuc T_EAS_Site Primary Site: C-5 (Secondary: C-4) T_EAS->T_EAS_Site T_Nuc_Site Primary Site: C-2 (Highly electron-deficient) T_Nuc->T_Nuc_Site I_EAS_Site Primary Site: C-4 (Avoids N-sextet) I_EAS->I_EAS_Site I_Nuc_Site Primary Site: C-5 (Highly acidic) I_Nuc->I_Nuc_Site

Divergent regioselectivity pathways for EAS and nucleophilic attack in thiazole isomers.

Experimental Methodologies

To validate the theoretical reactivity profiles, the following self-validating experimental workflows demonstrate the functionalization of both isomers based on their unique electronic properties.

Protocol A: Regioselective Electrophilic Bromination of 1,3-Thiazole

Objective : Functionalize the C-5 position of a 1,3-thiazole derivative via EAS. Causality : Unsubstituted 1,3-thiazole is highly deactivated towards EAS due to the electron-withdrawing nature of the nitrogen atom. Introducing an electron-donating group (e.g., a methyl group) at C-2 activates the ring, allowing smooth electrophilic attack exclusively at the C-5 position[3][8].

Step-by-Step Methodology :

  • Preparation : Dissolve 10 mmol of 2-methyl-1,3-thiazole in 20 mL of glacial acetic acid. Rationale: Acetic acid serves as a polar protic solvent that stabilizes the cationic Wheland intermediate during electrophilic attack.

  • Reagent Addition : Cool the solution to 0 °C. Slowly add a solution of elemental bromine (11 mmol) in 5 mL of acetic acid dropwise over 30 minutes.

  • Reaction Progression : Allow the mixture to warm to room temperature and stir for 2 hours. The electron-donating C-2 methyl group directs the electrophilic bromonium ion to the thermodynamically favored C-5 position.

  • Quenching & Isolation : Pour the mixture into ice water and neutralize with saturated aqueous sodium bicarbonate. Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield 5-bromo-2-methylthiazole.

Protocol B: Cryogenic C-5 Lithiation and Electrophilic Trapping of 1,2-Thiazole

Objective : Exploit the electrophilic nature of the C-5 proton in 1,2-thiazole for regioselective functionalization. Causality : The C-5 proton of isothiazole is highly acidic. However, metallation must be performed at cryogenic temperatures using a bulky, non-nucleophilic base to prevent nucleophilic ring cleavage (irreversible ring fission)[5].

Step-by-Step Methodology :

  • Base Preparation : In an oven-dried, argon-purged flask, prepare a solution of Lithium diisopropylamide (LDA, 1.1 equiv) in anhydrous THF (15 mL) at -78 °C. Rationale: LDA is preferred over n-butyllithium because its steric bulk prevents unwanted nucleophilic addition to the ring.

  • Metallation : Add 1,2-thiazole (10 mmol) dropwise to the LDA solution at -78 °C. Stir for 30 minutes. Rationale: The cryogenic temperature (-78 °C) traps the kinetically favored 5-lithiated isothiazole intermediate and prevents ring-opening side reactions[5].

  • Electrophilic Trapping : Introduce an electrophile, such as trimethylsilyl chloride (TMSCl, 12 mmol), dropwise. Stir for 1 hour at -78 °C, then allow the system to slowly warm to room temperature.

  • Workup : Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over MgSO4​ , and evaporate to isolate 5-(trimethylsilyl)isothiazole.

References

  • Thiazole - Wikipedia Source: Wikipedia URL:[Link]

  • Thiazoles and Bisthiazoles | Encyclopedia MDPI Source: Encyclopedia MDPI URL:[Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline Source: Pharmaguideline URL:[Link]

  • Properties of Isothiazole - E-Learning Portal Source: University of Nairobi E-Learning URL:[Link]

  • SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART V: ISOTHIAZOLES AND THIAZOLES Source: CLOCKSS URL:[Link]

  • Computational study of some heterocyclic compounds as corrosion inhibitors for aluminum using the DFT method Source: Amazon AWS / Research Publications URL:[Link]

  • Effect of the isotiazole adjuvants in combination with cisplatin in chemotherapy of neuroepithelial tumors: experimental results and modeling Source: PMC - NIH URL:[Link]

  • Low-energy electron scattering from the aza-derivatives of pyrrole, furan, and thiophene Source: AIP Publishing URL:[Link]

  • Product Class 15: Isothiazoles Source: Thieme Connect URL:[Link]

Sources

Comparative

Benchmarking 4-Bromo-5-(bromomethyl)-1,2-thiazole Against Traditional Brominating Agents: A Paradigm Shift in Heterocycle Functionalization

Executive Summary: The Paradigm Shift in Heterocycle Functionalization In the synthesis of complex pharmaceutical intermediates, introducing bromine atoms onto electron-deficient heterocycles like 1,2-thiazoles (isothiaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm Shift in Heterocycle Functionalization

In the synthesis of complex pharmaceutical intermediates, introducing bromine atoms onto electron-deficient heterocycles like 1,2-thiazoles (isothiazoles) is a notoriously challenging bottleneck. Historically, drug development professionals have relied on traditional brominating agents—such as N-bromosuccinimide (NBS), elemental bromine (Br₂), or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)—to perform late-stage electrophilic aromatic substitutions or radical benzylic brominations [1].

However, as process efficiency and chemoselectivity become paramount, modern synthetic workflows are abandoning late-stage functionalization. Instead of forcing uncooperative substrates to react with traditional brominating agents, chemists are pivoting to modular assembly using pre-functionalized building blocks. This guide objectively benchmarks the use of 4-Bromo-5-(bromomethyl)-1,2-thiazole (CAS: 2092486-98-9) as a dual-electrophile scaffold against the traditional method of building the heterocycle and subsequently attempting bromination with standard agents.

Mechanistic Profiling: Causality Behind the Chemistry

The Limitations of Traditional Brominating Agents (NBS, Br₂)

The isothiazole core is highly electron-deficient due to the electron-withdrawing nature of the nitrogen atom, which strongly deactivates the ring toward electrophilic attack [2]. When subjected to traditional brominating agents, researchers encounter severe mechanistic hurdles:

  • Poor Regioselectivity: Electrophilic bromination of alkyl-isothiazoles often yields intractable mixtures of 3-, 4-, and 5-bromo isomers.

  • Harsh Conditions: Overcoming ring deactivation requires elevated temperatures (80–100 °C) and strong Lewis acids, which are incompatible with sensitive functional groups[1].

  • Radical Over-Bromination: When attempting a Wohl-Ziegler bromination on a methyl group (e.g., 5-methyl-1,2-thiazole) using NBS and a radical initiator (AIBN), competitive ring bromination and di-bromination of the benzylic position frequently occur, drastically lowering the yield of the desired mono-bromomethyl product [4].

The Superiority of Pre-Functionalized Assembly

By utilizing 4-Bromo-5-(bromomethyl)-1,2-thiazole, chemists bypass these mechanistic hurdles entirely. This molecule acts as a highly programmable dual-electrophile :

  • The Bromomethyl Group (Site 1): Acts as a highly reactive primary alkyl halide, undergoing rapid, predictable SN​2 displacement with amines, thiols, or alcohols at room temperature [3].

  • The C4-Bromide (Site 2): Serves as an inert handle during the initial SN​2 reaction but can later be engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to build molecular complexity.

Reactivity Core 4-Bromo-5-(bromomethyl)-1,2-thiazole (Dual Electrophile) Path1 Site 1: Bromomethyl Group (Primary Alkyl Halide) Core->Path1 Path2 Site 2: C4-Bromide (Aryl Halide) Core->Path2 Rxn1 Rapid SN2 Alkylation (Amines, Thiols, Alcohols) Path1->Rxn1 Rxn2 Pd-Catalyzed Cross-Coupling (Suzuki, Stille, Buchwald) Path2->Rxn2 Target Complex Multi-Functionalized Isothiazole Therapeutics Rxn1->Target Rxn2->Target

Caption: Orthogonal reactivity pathways of the dual-electrophile 4-bromo-5-(bromomethyl)-1,2-thiazole.

Quantitative Benchmarking

The following table summarizes the experimental performance of synthesizing a complex brominated isothiazole target using traditional brominating agents versus utilizing the 4-Bromo-5-(bromomethyl)-1,2-thiazole building block.

Performance MetricTraditional Bromination (NBS / Br₂)Pre-functionalized Assembly (4-Bromo-5-(bromomethyl)-1,2-thiazole)
Regioselectivity Poor (Mixtures of isomers requiring prep-HPLC)Absolute (Pre-installed at C4 and C5)
Reaction Temperature 80–100 °C (Reflux required)0–25 °C (Mild SN​2 conditions)
Over-reaction Risk High (Di-bromination at benzylic sites)None
Overall Target Yield 30–45% (Post-chromatography)>85% (Often requires only aqueous workup)
Process Scalability Limited (Exothermic, radical initiation hazards)Excellent (Predictable kinetics, easily scalable)

Experimental Protocols: A Self-Validating Comparison

To illustrate the practical differences, below are the step-by-step methodologies for both approaches when attempting to synthesize a functionalized isothiazole thioether (a common motif in H2-receptor antagonists).

Protocol A: Traditional Late-Stage Bromination (Wohl-Ziegler)

Objective: Attempt to synthesize a bromomethyl isothiazole intermediate using NBS.

  • Preparation: Charge a flame-dried, round-bottom flask with 5-methyl-1,2-thiazole (1.0 eq) and anhydrous trifluorotoluene (PhCF₃, 0.2 M).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (85 °C) under a nitrogen atmosphere for 6–8 hours.

  • Validation & Monitoring: Monitor via LC-MS. Note: You will typically observe a statistically distributed mixture of unreacted starting material, the desired mono-brominated product, and over-brominated (dibromomethyl) side products.

  • Workup: Cool to room temperature, filter off the insoluble succinimide byproduct, and concentrate the filtrate in vacuo.

  • Purification: Subject the crude mixture to rigorous silica gel flash chromatography to isolate the target compound (Yield: typically <40%).

Protocol B: Modular Assembly using 4-Bromo-5-(bromomethyl)-1,2-thiazole

Objective: Direct synthesis of the functionalized thioether via mild alkylation.

  • Preparation: Dissolve the nucleophile, cysteamine hydrochloride (1.1 eq), in anhydrous DMF (0.2 M) and cool to 0 °C [3].

  • Activation: Add K₂CO₃ (2.5 eq) portion-wise and stir for 15 minutes to generate the highly nucleophilic free thiolate.

  • Alkylation: Dropwise add a solution of 4-Bromo-5-(bromomethyl)-1,2-thiazole (1.0 eq) in DMF over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation & Monitoring: Monitor via TLC or LC-MS. Complete conversion of the building block is typically observed within 2 hours with no over-alkylation.

  • Workup: Quench with H₂O, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, and dry over Na₂SO₄. Concentrate to afford the pure thioether (Yield: >85% without complex chromatography).

G cluster_traditional Traditional Late-Stage Bromination cluster_modern Modular Assembly (Pre-functionalized) A1 Unfunctionalized Isothiazole Core A2 Brominating Agent (NBS / Br2) A1->A2 A3 Harsh Conditions (Heat, Radical Initiators) A2->A3 A4 Product Mixture (Poor Regioselectivity) A3->A4 B1 4-Bromo-5-(bromomethyl)- 1,2-thiazole B3 Mild Alkylation (SN2, Room Temp) B1->B3 B2 Nucleophilic Substrate (e.g., Amine/Thiol) B2->B3 B4 High Yield & Perfect Regioselectivity B3->B4

Caption: Comparison of traditional bromination vs. modular assembly using a pre-functionalized scaffold.

Conclusion & Strategic Recommendations

For drug discovery programs requiring functionalized isothiazole motifs, relying on traditional brominating agents introduces unnecessary risk, lowers overall yield, and complicates purification. By shifting the retrosynthetic disconnection to utilize 4-Bromo-5-(bromomethyl)-1,2-thiazole , chemists can exploit predictable SN​2 and cross-coupling kinetics. This pre-functionalized approach significantly reduces Process Mass Intensity (PMI), eliminates the hazards of radical bromination at scale, and accelerates the delivery of high-purity target molecules.

References

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link] [1]

  • Leveraging TIPS-assisted one-pot di-bromination for thiazole-flanked NDI and PDI conjugated n-type semiconductors Source: Materials Advances (RSC Publishing) URL:[Link] [2]

  • Synthesis of 4-bromo-3-[(2-aminoethyl)thiomethyl]isothiazole hydrobromide (Structural Analog Protocol) Source: PrepChem URL:[Link] [3]

Validation

A Comparative Analysis of Leaving Group Efficacy in the Functionalization of 5-(Bromomethyl)-1,2-thiazoles

Introduction: The Strategic Importance of the 1,2-Thiazole Scaffold The 1,2-thiazole ring is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to engage in various biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 1,2-Thiazole Scaffold

The 1,2-thiazole ring is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anti-cancer drugs[1][2][3][4]. The development of novel therapeutics often hinges on the ability to efficiently and selectively functionalize this core structure. The C5 position, in particular, offers a valuable vector for structural diversification, allowing for the introduction of a wide range of substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties[5].

This guide provides a comprehensive comparative analysis of the efficacy of various leaving groups at the 5-methyl position of the 1,2-thiazole ring, with a focus on nucleophilic substitution reactions. While 5-(bromomethyl)-1,2-thiazole is a common and versatile intermediate, understanding the relative reactivity of other potential leaving groups—such as chlorides, iodides, and sulfonates (tosylates, mesylates)—is crucial for optimizing synthetic strategies and accessing a broader chemical space. We will delve into the theoretical underpinnings of leaving group ability, propose a robust experimental framework for their direct comparison, and discuss the practical implications for researchers in drug discovery and development.

Theoretical Framework: Nucleophilic Substitution at a Benzylic-like Carbon

The carbon of the 5-methyl group on a 1,2-thiazole ring exhibits reactivity analogous to that of a benzylic carbon. This is due to the ability of the aromatic thiazole ring to stabilize adjacent reactive intermediates, such as the transition state in a nucleophilic substitution reaction[6][7]. For a primary substrate like 5-(substituted-methyl)-1,2-thiazole, the predominant mechanism for nucleophilic substitution is the bimolecular (SN2) pathway. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs[8][9].

The rate of an SN2 reaction is highly dependent on several factors, including the strength of the nucleophile, steric hindrance at the reaction center, the nature of the solvent, and, critically, the ability of the leaving group to depart. An ideal leaving group is one that is a weak base and can effectively stabilize the negative charge it acquires upon leaving[10][11][12]. This is because the bond to the leaving group is partially broken in the transition state, and a more stable leaving group will result in a lower activation energy and a faster reaction rate[9].

A common way to predict the efficacy of a leaving group is to consider the pKa of its conjugate acid. A lower pKa value for the conjugate acid corresponds to a stronger acid, and therefore a weaker, more stable conjugate base. This translates to a better leaving group. Based on this principle, the expected order of reactivity for common leaving groups is:

Iodide (I⁻) > Bromide (Br⁻) > Chloride (Cl⁻)

Sulfonate esters, such as tosylates (TsO⁻) and mesylates (MsO⁻), are also excellent leaving groups due to the extensive resonance stabilization of the negative charge across the sulfonyl group. Their reactivity is generally comparable to or even greater than that of the heavier halides.

Proposed Experimental Design for a Comparative Kinetic Analysis

To empirically determine the relative efficacy of different leaving groups on the 5-methyl-1,2-thiazole system, a rigorous kinetic study is necessary. The following outlines a proposed experimental design.

Synthesis of Substrates

A series of 5-(substituted-methyl)-1,2-thiazole derivatives would be synthesized, starting from a common precursor.

Step 1: Synthesis of 5-(Bromomethyl)-1,2-thiazole The starting material, 5-methyl-1,2-thiazole, can be subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide in a non-polar solvent like carbon tetrachloride, under photochemical or thermal initiation.

Step 2: Synthesis of Other Halomethyl Derivatives The 5-(bromomethyl)-1,2-thiazole can be converted to the corresponding chloro and iodo derivatives via a Finkelstein reaction.

  • 5-(Chloromethyl)-1,2-thiazole: Reaction of the bromide with a chloride salt, such as lithium chloride, in a polar aprotic solvent like acetone.

  • 5-(Iodomethyl)-1,2-thiazole: Reaction of the bromide or chloride with sodium iodide in acetone. The precipitation of the less soluble sodium bromide or chloride drives the equilibrium towards the desired product.

Step 3: Synthesis of Sulfonate Esters The sulfonate esters would be prepared from the corresponding alcohol.

  • 5-(Hydroxymethyl)-1,2-thiazole: The 5-(bromomethyl) derivative can be hydrolyzed to the alcohol using a mild base, such as sodium bicarbonate in an aqueous solvent mixture.

  • 5-(Tosyloxymethyl)-1,2-thiazole and 5-(Mesyloxymethyl)-1,2-thiazole: The alcohol is then reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a non-nucleophilic base like pyridine or triethylamine.

Kinetic Studies: A Head-to-Head Comparison

Objective: To determine the second-order rate constants for the reaction of each synthesized substrate with a model nucleophile.

Methodology:

  • Selection of a Model Nucleophile: A moderately reactive nucleophile, such as sodium azide (NaN₃), would be suitable. It is a good nucleophile for SN2 reactions and the progress of the reaction can be easily monitored.

  • Reaction Conditions:

    • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile should be used to solvate the reactants and promote the SN2 mechanism.

    • Temperature: The reactions should be carried out in a thermostatically controlled bath to ensure a constant temperature (e.g., 25°C or 50°C).

    • Concentrations: To simplify the kinetics, the reaction can be run under pseudo-first-order conditions, with a large excess of the nucleophile (e.g., 10-fold or greater) relative to the 1,2-thiazole substrate.

  • Reaction Monitoring: Aliquots of the reaction mixture would be taken at regular time intervals, the reaction quenched (e.g., by dilution with a cold solvent), and the concentration of the remaining 5-(substituted-methyl)-1,2-thiazole substrate determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: A plot of the natural logarithm of the substrate concentration (ln[Substrate]) versus time will yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k) is then calculated by dividing k' by the concentration of the nucleophile.

Data Presentation and Expected Outcomes

The quantitative data from the kinetic studies would be summarized for easy comparison.

Table 1: Expected Relative Rate Constants for Nucleophilic Substitution on 5-(Substituted-methyl)-1,2-thiazoles with Sodium Azide

Leaving Group (X)Structure of Substrate (5-CH₂X-1,2-thiazole)Expected Relative Rate Constant (k_rel)
-I5-(Iodomethyl)-1,2-thiazoleHighest
-OTs5-(Tosyloxymethyl)-1,2-thiazoleHigh
-Br5-(Bromomethyl)-1,2-thiazoleHigh
-OMs5-(Mesyloxymethyl)-1,2-thiazoleModerate-High
-Cl5-(Chloromethyl)-1,2-thiazoleModerate

It is anticipated that the experimental results will align with the theoretical predictions. The iodide is expected to be the most effective leaving group due to the high polarizability and low basicity of the iodide ion. The tosylate and bromide are also expected to be highly effective. The chloride, being a more basic and less polarizable anion than bromide and iodide, is predicted to be the least reactive among the halides. The relative positioning of the sulfonate esters will depend on the specific reaction conditions, but they are generally excellent leaving groups.

Nucleophilic_Substitution_Workflow cluster_synthesis Substrate Synthesis cluster_kinetics Kinetic Analysis cluster_output Output Start 5-Methyl-1,2-thiazole Bromide 5-(Bromomethyl)-1,2-thiazole Start->Bromide NBS Chloride 5-(Chloromethyl)-1,2-thiazole Bromide->Chloride LiCl Iodide 5-(Iodomethyl)-1,2-thiazole Bromide->Iodide NaI Alcohol 5-(Hydroxymethyl)-1,2-thiazole Bromide->Alcohol H₂O/Base Reaction Reaction with Nucleophile (e.g., NaN₃) Bromide->Reaction Chloride->Reaction Iodide->Reaction Tosyl 5-(Tosyloxymethyl)-1,2-thiazole Alcohol->Tosyl TsCl Mesyl 5-(Mesyloxymethyl)-1,2-thiazole Alcohol->Mesyl MsCl Tosyl->Reaction Mesyl->Reaction Monitoring HPLC/GC-MS Monitoring Reaction->Monitoring Analysis Data Analysis Monitoring->Analysis Rate Determine Rate Constants (k) Analysis->Rate Comparison Comparative Efficacy Guide Rate->Comparison caption Experimental workflow for comparative analysis.

Caption: Generalized SN2 reaction on 5-(substituted-methyl)-1,2-thiazole.

Conclusion and Practical Implications for Drug Development

A thorough understanding of leaving group efficacy is paramount for the efficient synthesis of novel 1,2-thiazole derivatives. While 5-(bromomethyl)-1,2-thiazole serves as a robust and versatile intermediate, this guide has outlined the theoretical basis and a practical experimental framework for comparing its reactivity against other common leaving groups. The expected trend in reactivity (I > OTs ≈ Br > OMs > Cl) provides a valuable roadmap for synthetic chemists.

For drug development professionals, this knowledge allows for the strategic selection of intermediates based on desired reactivity and reaction conditions. For instance, in cases where a milder reaction is required, a less reactive leaving group like chloride might be advantageous. Conversely, for difficult transformations or to ensure rapid and complete conversion, a highly reactive iodide or tosylate would be the preferred choice. Ultimately, by leveraging a deeper understanding of these fundamental principles of physical organic chemistry, researchers can accelerate the discovery and development of next-generation 1,2-thiazole-based therapeutics.

References

  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Chemistry. Retrieved from [Link]

  • Catak, S., et al. (2014). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 15(17), 3750-3760. Retrieved from [Link]

  • Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Journal of Drug Delivery and Therapeutics, 14(11), 1-10. Retrieved from [Link]

  • Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wester, R., et al. (2015). Influence of the leaving group on the dynamics of a gas-phase SN2 reaction. Nature Chemistry, 8, 374–379. Retrieved from [Link]

  • Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. Retrieved from [Link]

  • International Journal of Applied Sciences and Biotechnology. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Applied Sciences and Biotechnology, 10(2), 105-112. Retrieved from [Link]

  • Pola, S. (2016). Significance of Thiazole-based Heterocycles for Bioactive Systems. IntechOpen. Retrieved from [Link]

  • Madhavan, K., Srinivasan, V. S., & Venkatasubramanian, N. (1981). Nucleophilic substitution at a benzylic carbon by an ambident nucleophile. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(4), 329-335. Retrieved from [Link]

  • Mishra, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 15(10), 1230. Retrieved from [Link]

  • StudyOrgo.com. (n.d.). Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(51), 35933-35951. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

  • University of South Florida. (2022). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]

  • Wang, Y., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Molecules, 28(17), 6296. Retrieved from [Link]

  • Bento, A. P., & Bickelhaupt, F. M. (2010). Nucleophilicity and Leaving-Group Ability in Frontside and Backside SN2 Reactions. The Journal of Organic Chemistry, 75(9), 2939-2950. Retrieved from [Link]

  • CHEM 123 ChIRP. (2016, November 10). SN2: Mechanism and Kinetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Leaving group. Retrieved from [Link]

  • Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • Al-Zaydi, K. M., et al. (2022). mechanochemical rapid synthesis of novel thiazoles linked to 2h-chromen-2-one moiety. Heterocycles, 104(12), 2189-2200. Retrieved from [Link]

  • Indian Institute of Science Education and Research Mohali. (n.d.). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Retrieved from [Link]

  • Sciensano. (n.d.). aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitor. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some new 5- substituted of. Retrieved from [Link]

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Comparative

A Researcher's Guide to the In Vitro Comparative Analysis of 4-Bromo-5-(bromomethyl)-1,2-thiazole Derivatives

For researchers, scientists, and drug development professionals, the thiazole scaffold represents a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the thiazole scaffold represents a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2][3][4] This guide provides a framework for the in vitro comparative study of a specific, yet underexplored, class of these compounds: 4-bromo-5-(bromomethyl)-1,2-thiazole derivatives. While direct comparative data for this specific scaffold is not yet prevalent in published literature, this document outlines a comprehensive strategy for their evaluation, drawing upon established methodologies and data from structurally related compounds to inform experimental design and anticipate potential outcomes.

The core structure, 4-bromo-5-(bromomethyl)-1,2-thiazole, is a commercially available research chemical, presenting a unique opportunity for novel drug discovery.[5] The presence of two bromine atoms, one on the thiazole ring and one in the methyl group, offers intriguing possibilities for both biological activity and further chemical modification. Bromine substitution is known to influence the pharmacological properties of thiazole derivatives, often enhancing their potency.[6][7][8]

This guide will propose a series of in vitro assays to comparatively assess the biological potential of newly synthesized derivatives of 4-bromo-5-(bromomethyl)-1,2-thiazole. We will delve into the rationale behind the selection of these assays, provide detailed experimental protocols, and present a template for data comparison.

Proposed Comparative Investigation: A Multi-Faceted Approach

The inherent reactivity of the bromomethyl group and the electronically modified thiazole ring suggest potential for these compounds to interact with a variety of biological targets. Therefore, a comprehensive in vitro evaluation should encompass anticancer, antimicrobial, and enzyme inhibitory activities.

I. Anticancer Activity: Unveiling Cytotoxic Potential

Thiazole derivatives have demonstrated significant potential as anticancer agents, with many exhibiting potent cytotoxicity against various cancer cell lines.[1][6][9] The proposed study will evaluate the cytotoxic effects of novel 4-bromo-5-(bromomethyl)-1,2-thiazole derivatives against a panel of human cancer cell lines.

Experimental Workflow for Anticancer Evaluation

cluster_0 Preparation cluster_1 In Vitro Cytotoxicity Screening cluster_2 Mechanism of Action Studies (for lead compounds) A Synthesize & Purify 4-bromo-5-(bromomethyl)-1,2-thiazole Derivatives B Prepare Stock Solutions (e.g., in DMSO) A->B C Cell Seeding (e.g., MCF-7, HepG2, A549) D Compound Treatment (Varying Concentrations) C->D E MTT Assay D->E F Data Analysis (IC50 Determination) E->F G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assay (e.g., Annexin V/PI Staining) F->H I VEGFR-2 Inhibition Assay F->I

Caption: Proposed workflow for in vitro anticancer evaluation.

Data Presentation: Comparative Cytotoxicity

The results of the cytotoxicity screening should be summarized in a clear and concise table to facilitate comparison between the different derivatives.

Compound IDSubstitution at Bromomethyl GroupMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)A549 IC₅₀ (µM)
Parent -BrData to be determinedData to be determinedData to be determined
Derivative 1 e.g., -N₃Data to be determinedData to be determinedData to be determined
Derivative 2 e.g., -ORData to be determinedData to be determinedData to be determined
Derivative 3 e.g., -SRData to be determinedData to be determinedData to be determined
Doxorubicin (Positive Control)Reference valueReference valueReference value

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the treatment period, add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The thiazole nucleus is a key component of many antimicrobial agents.[10][11][12][13] Therefore, it is crucial to investigate the potential of 4-bromo-5-(bromomethyl)-1,2-thiazole derivatives against a panel of pathogenic bacteria and fungi.

Experimental Workflow for Antimicrobial Screening

cluster_0 Preparation cluster_1 Antimicrobial Susceptibility Testing A Synthesize & Purify Derivatives B Prepare Stock Solutions A->B C Bacterial & Fungal Strain Selection (e.g., S. aureus, E. coli, C. albicans) D Broth Microdilution Assay C->D E Determination of MIC D->E F Determination of MBC/MFC E->F

Caption: Proposed workflow for in vitro antimicrobial screening.

Data Presentation: Comparative Antimicrobial Potency

The antimicrobial activity data should be presented in a table comparing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MBC (µg/mL)C. albicans MFC (µg/mL)
Parent Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Derivative 1 Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Derivative 2 Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Ciprofloxacin Reference valueReference valueN/AReference valueReference valueN/A
Fluconazole N/AN/AReference valueN/AN/AReference value

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Enzyme Inhibition: Targeting Key Biological Pathways

Thiazole derivatives are known to inhibit various enzymes, playing a role in the management of diseases like diabetes and Alzheimer's.[14][15][16] A comparative study of 4-bromo-5-(bromomethyl)-1,2-thiazole derivatives should include an assessment of their inhibitory activity against relevant enzymes.

Experimental Workflow for Enzyme Inhibition Assays

cluster_0 Preparation cluster_1 Enzyme Inhibition Screening A Synthesize & Purify Derivatives B Prepare Stock Solutions A->B C Enzyme Selection (e.g., α-glucosidase, Urease) D In Vitro Enzyme Assay C->D E Data Analysis (IC50 Determination) D->E

Caption: Proposed workflow for in vitro enzyme inhibition assays.

Data Presentation: Comparative Enzyme Inhibitory Activity

The inhibitory potency of the compounds against the selected enzymes should be tabulated for easy comparison.

Compound IDα-Glucosidase IC₅₀ (µM)Urease IC₅₀ (µM)
Parent Data to be determinedData to be determined
Derivative 1 Data to be determinedData to be determined
Derivative 2 Data to be determinedData to be determined
Acarbose Reference valueN/A
Thiourea N/AReference value

Experimental Protocol: α-Glucosidase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, α-glucosidase enzyme, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Conclusion: A Path Forward for Novel Thiazole Derivatives

This guide provides a comprehensive, albeit prospective, framework for the in vitro comparative analysis of 4-bromo-5-(bromomethyl)-1,2-thiazole derivatives. By systematically evaluating their anticancer, antimicrobial, and enzyme inhibitory activities, researchers can unlock the therapeutic potential of this novel class of compounds. The detailed protocols and data presentation formats are designed to ensure scientific rigor and facilitate the clear and effective communication of findings. As research in this area progresses, it is anticipated that a wealth of experimental data will emerge, further solidifying the importance of the thiazole scaffold in modern drug discovery.

References

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]

  • Insights into antimicrobial potential of functionalized thiazoles: In vitro and in silico analysis. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. Available at: [Link]

  • Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. (2022). MDPI. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. Available at: [Link]

  • Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. (2026). ResearchGate. Available at: [Link]

  • Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Preprints.org. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). ResearchGate. Available at: [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (n.d.). Frontiers in Chemistry. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). MDPI. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Bromo-5-(bromomethyl)-1,2-thiazole

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed operational and disposal plan for 4-Bromo-5-(bromomethyl)-1,2-thiazole, a b...

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Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed operational and disposal plan for 4-Bromo-5-(bromomethyl)-1,2-thiazole, a brominated heterocyclic compound. Adherence to these protocols is essential not only for regulatory compliance but also for protecting personnel and the environment from potential harm. The procedures outlined below are grounded in established safety protocols and federal regulations, ensuring a self-validating system of chemical waste management.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of 4-Bromo-5-(bromomethyl)-1,2-thiazole is fundamental to appreciating the necessity of stringent disposal procedures. As a halogenated organic compound, it falls into a category of chemicals requiring special handling. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from analogous brominated thiazole structures and the general behavior of halogenated organics.

  • Health Hazards : Similar brominated thiazole compounds are known to be hazardous. They are often classified as causing serious skin and eye irritation, with the potential for respiratory irritation.[1][2][3][4] Acute toxicity through oral, dermal, and inhalation routes is also a significant concern.[2][3] Handling this compound, even as waste, requires robust personal protective equipment to prevent exposure.

  • Environmental Hazards : Brominated organic compounds can be persistent in the environment and may exhibit properties of bioaccumulation and toxicity (PBT).[5][6] Improper disposal can lead to the contamination of soil and waterways, posing a long-term risk to ecosystems.[7]

  • Combustion Byproducts : When incinerated, brominated compounds decompose to produce hazardous gases, most notably hydrogen bromide (HBr), a corrosive acid.[1] This is a critical factor influencing the selection of the correct disposal technology.

Table 1: Inferred Hazard Classification for 4-Bromo-5-(bromomethyl)-1,2-thiazole

This table summarizes the likely hazard classifications based on data from structurally similar chemicals. Researchers must treat the compound as possessing these hazards at a minimum.

Hazard ClassCategorySignal WordRationale / Notes
Acute Toxicity (Oral, Dermal, Inhalation)Category 4WarningBased on analogs like 4-Bromothiazole.[3] Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2Danger/WarningCauses serious eye irritation or damage.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningMay cause respiratory irritation.[1]

Pre-Disposal Protocol: Waste Segregation and Containment

The foundation of proper disposal begins in the laboratory at the moment the material is designated as waste. These steps ensure the waste is handled safely, is compliant with regulations, and is ready for final disposition.

Step 1: Waste Identification and Classification Pursuant to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), you must first determine if your waste is hazardous.[8] Given its chemical nature, 4-Bromo-5-(bromomethyl)-1,2-thiazole waste must be managed as a hazardous waste . Specifically, it should be categorized as a halogenated organic waste.

Step 2: Strict Segregation This is the most critical step in pre-disposal.

  • Action: Collect waste containing 4-Bromo-5-(bromomethyl)-1,2-thiazole in a dedicated container, separate from all other waste streams.

  • Causality: Halogenated waste must be segregated from non-halogenated waste.[9] This is because the required disposal method—high-temperature incineration with acid gas scrubbers—is specific to halogenated compounds. Mixing streams complicates disposal, increases costs, and can be a violation of your disposal vendor's permit.

Step 3: Container Selection

  • Action: Use a chemically compatible container in good condition. A high-density polyethylene (HDPE) or other suitable plastic container is recommended.[10] Ensure it has a screw-top, vapor-tight lid.

  • Causality: Halogenated solvents can degrade over time to form acidic byproducts, which can corrode metal containers.[10] A tightly sealed lid prevents the escape of volatile organic vapors, protecting lab personnel from inhalation exposure.[9]

Step 4: Accurate and Compliant Labeling

  • Action: Immediately label the waste container. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "4-Bromo-5-(bromomethyl)-1,2-thiazole "

    • A clear indication of the hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Causality: Proper labeling is a primary requirement of the EPA and the Occupational Safety and Health Administration (OSHA). It ensures anyone handling the container is aware of its contents and the associated dangers, preventing accidental exposures or improper mixing of incompatible chemicals.

On-Site Storage and Final Disposal Pathway

Once collected and labeled, the hazardous waste must be stored safely while awaiting pickup by a certified disposal vendor.

Interim Storage

Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area. This location must be:

  • In a well-ventilated area, preferably within a fume hood designed for chemical storage.[10]

  • Away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][10]

  • Equipped with secondary containment (e.g., a polypropylene tub) to contain any potential leaks.

Diagram 1: Disposal Decision Workflow

G A Waste Generated: 4-Bromo-5-(bromomethyl)-1,2-thiazole B Step 1: Classify as Halogenated Hazardous Waste A->B C Step 2: Segregate into a dedicated, compatible container B->C D Step 3: Label Container 'Hazardous Waste' with full chemical name and hazards C->D E Step 4: Store in a designated, ventilated, and secure area D->E F Step 5: Contact Licensed Hazardous Waste Vendor E->F G Step 6: Complete Hazardous Waste Manifest for transport F->G H Step 7: Final Disposal via High-Temperature Incineration with Afterburner & Scrubber G->H

Caption: Decision workflow for managing brominated thiazole waste.

Step-by-Step Final Disposal Protocol
  • Engage a Licensed Professional: Disposal of this material must be conducted through a licensed professional waste disposal company.[1][7] Do not attempt to dispose of this chemical through any other means.

  • Characterize the Waste: Provide the disposal company with a complete profile of the waste. If an SDS is available, provide it. Otherwise, list "4-Bromo-5-(bromomethyl)-1,2-thiazole" and its known or inferred hazards.

  • Documentation (The Manifest): For transportation off-site, a Uniform Hazardous Waste Manifest is required. This document tracks the waste from its point of generation to its final disposal facility, a system known as "cradle-to-grave" management.[8]

  • Recommended Disposal Technology: The industry-standard and environmentally appropriate method for disposing of halogenated organic waste is high-temperature incineration in a specialized hazardous waste incinerator equipped with an afterburner and an acid gas scrubber system .[7]

    • Causality: The high temperature ensures the complete destruction of the organic molecule. The afterburner and scrubber systems are essential for neutralizing the corrosive hydrogen bromide (HBr) gas produced during combustion, preventing its release into the atmosphere.[1][7]

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

Small Spill Response (inside a fume hood):

  • Wear appropriate PPE: nitrile gloves, safety goggles, and a lab coat.

  • Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.

  • Carefully sweep or scoop the contaminated material into a designated container for hazardous waste disposal.

  • Clean the spill area with soap and water.

  • Do not allow the product to enter drains. [4][7]

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 4-Bromo-5-(bromomethyl)-1,2-thiazole, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • EPA Hazardous Waste Regulations. (n.d.). Study.com.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • SAFETY DATA SHEET - 2-Bromo-5-methylthiazole. (2025, December 26). Fisher Scientific.
  • SDS for 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1-acetate. (n.d.). Schem.jp.
  • 4-bromo-5-methyl-1,2-thiazole — Chemical Substance Information. (n.d.). NextSDS.
  • SAFETY DATA SHEET - 4-Bromothiazole. (2010, July 9). Fisher Scientific.
  • Safety Data Sheet - 5-Bromo-4-(trifluoromethyl)thiazol-2-amine. (n.d.). AK Scientific, Inc.
  • Halogenated Solvents Standard Operating Procedure. (n.d.). University of Washington Environmental Health & Safety.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
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  • ECHA raises environmental concerns over certain aromatic brominated flame retardants. (2024, December 18). European Chemicals Agency.

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